Chlorobutanol
Description
This compound, or chlorbutol, is an alcohol-based preservative with no surfactant activity. It also elicits sedative-hypnotic and weak local anesthetic actions in addition to antibacterial and antifungal properties. Similar in nature to chloral hydrate, it is formed by the simple nucleophilic addition of chloroform and acetone. As a long-term stabilizer of multi-ingredient preparations, this compound is normally used at a concentration of 0.5%. At this concentration, it also conserves its antimicrobial activity. Due to the long terminal half-life of 37 days, the use of this compound as a sedative is limited because of the considerable accumulation which will occur following multiple dosing. This compound is a common detergent preservative in eye drops and other ophthalmic therapeutic formulations.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for nausea.
A colorless to white crystalline compound with a camphoraceous odor and taste. It is a widely used preservative in various pharmaceutical solutions, especially injectables. Also, it is an active ingredient in certain oral sedatives and topical anesthetics.
See also: this compound Hemihydrate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASVXMJTNOKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041217 | |
| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline] | |
| Record name | Chlorobutanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
167 °C | |
| Record name | Chlorobutanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11386 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page. | |
| Record name | CHLORETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.83 [mmHg] | |
| Record name | Chlorobutanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals | |
CAS No. |
57-15-8, 6001-64-5, 1320-66-7 | |
| Record name | Chlorobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorobutanol [INN:BAN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorobutanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11386 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorobutanol hemihydrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorobutanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorobutanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorobutanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1,1-trichloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorbutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM4YQM8WRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/ | |
| Record name | Chlorobutanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11386 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Chemical properties and spectral data of Chlorobutanol for researchers
An In-depth Technical Guide to the Chemical Properties and Spectral Data of Chlorobutanol for Researchers
This guide provides a comprehensive overview of the chemical properties, spectral data, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as 1,1,1-trichloro-2-methyl-2-propanol, is a versatile organic compound with applications as a preservative, sedative, and weak local anesthetic.[1] It exists in both anhydrous and hemihydrate forms, which exhibit different physical properties.[2][3]
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1,1,1-trichloro-2-methylpropan-2-ol | [4] |
| Synonyms | Chlorbutol, Chloretone, Acetone chloroform | [2][4] |
| Molecular Formula | C₄H₇Cl₃O | [4] |
| Molecular Weight | 177.46 g/mol (Anhydrous)[3], 186.47 g/mol (Hemihydrate)[3] | [4] |
| CAS Number | 57-15-8 (Anhydrous)[3], 6001-64-5 (Hemihydrate)[3] | [3] |
| Appearance | Colorless to white crystalline solid with a camphor-like odor.[1][3] | [1][3] |
Table 2: Physicochemical Data of this compound
| Property | Anhydrous Form | Hemihydrate Form | Source(s) |
| Melting Point | 95-99 °C | 76-78 °C | [1][2] |
| Boiling Point | 167 °C | - | [1][2] |
| Solubility in Water | Slightly soluble (1 g in 125 mL)[2]; more soluble in hot water.[4] | Slightly soluble | [2][4] |
| Solubility in Organic Solvents | Freely soluble in ethanol, ether, chloroform, and volatile oils; soluble in glycerol.[2][3] | Freely soluble in ethanol, ether, chloroform, and volatile oils; soluble in glycerol. | [2][3] |
| pKa | ~12.87 | - | [5] |
Spectral Data
The following tables summarize the key spectral information for this compound, which is crucial for its identification and characterization.
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Features | Source(s) |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | [6] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the methyl and hydroxyl protons. | [7] |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Signals for the quaternary and methyl carbons. | [8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and C-Cl bonds. | [9] |
Note: For detailed spectra, please refer to the sources linked in the references section.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
This compound is synthesized via a nucleophilic addition reaction between acetone and chloroform, catalyzed by a strong base like potassium hydroxide.[2][3]
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a suitable flask, combine acetone and chloroform.[2]
-
Base Preparation: Separately, dissolve potassium hydroxide in a minimal amount of ethanol to prepare an alcoholic KOH solution.[4]
-
Reaction: Cool the acetone and chloroform mixture in an ice bath. Slowly add the alcoholic KOH solution to the cooled mixture with stirring.[4]
-
Precipitation and Filtration: A white precipitate of potassium chloride (KCl) will form. Filter the reaction mixture to remove the solid KCl.[4][5]
-
Isolation: Wash the collected KCl precipitate with a small amount of cold acetone. Combine the filtrates and evaporate the solvent to obtain crude this compound.[4][5]
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield purified this compound crystals.[4]
Quantification by High-Performance Liquid Chromatography (HPLC)
A common method for the quantitative analysis of this compound in pharmaceutical formulations is reverse-phase HPLC.[10]
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound by HPLC.
Detailed Protocol:
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area for this compound.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[10]
Purity Assessment
Purity tests for this compound are essential to ensure it meets pharmacopeial standards.
Key Purity Tests:
-
Acidity/Alkalinity: A solution of this compound in water should be neutral.[1]
-
Chloride Content: The amount of inorganic chloride is determined by titration, typically after hydrolysis of the this compound.[1]
-
Residue on Ignition: This test determines the amount of non-volatile inorganic impurities.[1]
-
Water Content: The water content, particularly for the hemihydrate form, is determined by methods such as Karl Fischer titration.[1]
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. pharmrecord.com [pharmrecord.com]
- 3. docsity.com [docsity.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. This compound(57-15-8) MS spectrum [chemicalbook.com]
- 7. This compound(57-15-8) 1H NMR [m.chemicalbook.com]
- 8. This compound Hemihydrate | C8H16Cl6O3 | CID 5284505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(57-15-8) IR2 [m.chemicalbook.com]
- 10. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorobutanol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of its Chemical Identity, Properties, Synthesis, and Biological Activity
Introduction
Chlorobutanol, a chlorinated tertiary alcohol, is a versatile compound with a long history of use in the pharmaceutical industry.[1] It serves as a preservative in various formulations, including ophthalmic, injectable, and intranasal preparations, owing to its bacteriostatic and antifungal properties.[2][3] Beyond its role as an excipient, this compound also exhibits mild sedative, hypnotic, and local anesthetic effects.[2][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.
Chemical Identification
| Identifier | Value |
| CAS Number | 57-15-8[1] |
| IUPAC Name | 1,1,1-trichloro-2-methylpropan-2-ol[1][2] |
| Synonyms | Chlorbutol, Chloretone, 1,1,1-Trichloro-2-methyl-2-propanol[1][2] |
| Molecular Formula | C4H7Cl3O[1] |
| Molecular Weight | 177.46 g/mol [5] |
Physicochemical Properties
This compound is a white, crystalline solid with a characteristic camphor-like odor.[2] It is volatile and can sublime at room temperature.[5]
| Property | Value |
| Melting Point | ~78 °C[5][6] |
| Boiling Point | 167 - 173 °C[2][5] |
| Solubility | Slightly soluble in water (8 g/L at 20 °C)[5]. Freely soluble in alcohol, ether, chloroform, and glycerol.[1][5] |
| pKa | 12.87 ± 0.29[5] |
| LogP | 2.030[5] |
Synthesis of this compound
The synthesis of this compound is a classic example of a nucleophilic addition reaction.[3][7] It is typically prepared by the reaction of chloroform and acetone in the presence of a strong base, such as potassium hydroxide.[7][8]
Experimental Protocol: Synthesis of this compound
This protocol outlines a common laboratory-scale synthesis of this compound.
Materials:
Procedure:
-
In a round bottom flask, dissolve 1 g of solid potassium hydroxide in 11 mL of chloroform with shaking.[9]
-
To this solution, add 14 mL of acetone and shake the mixture for 15 minutes.[9]
-
Allow the reaction mixture to stand for 30 minutes. During this time, crystals of this compound will begin to separate.[9]
-
Filter the crude product.
-
Purify the this compound by recrystallization from a mixture of ethanol and water.[3]
Reaction Mechanism: The synthesis proceeds via the formation of the trichloromethanide anion from the reaction of chloroform with potassium hydroxide. This nucleophile then attacks the electrophilic carbonyl carbon of acetone, followed by protonation of the resulting alkoxide to yield this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Mechanism of Action
This compound's biological effects are multifaceted. Its preservative action is attributed to its ability to disrupt the lipid structure of microbial cell membranes, leading to increased permeability and cell lysis.[1][4] As a sedative and hypnotic, its mechanism is thought to be similar to that of chloral hydrate and other anesthetics, though the precise pathways are not fully elucidated.[2][10] Some studies suggest that its antiplatelet effects may stem from the inhibition of the arachidonic acid pathway.[4]
Antimicrobial Action Pathway
Caption: Mechanism of this compound's antimicrobial action.
Applications in Research and Drug Development
This compound's primary application in the pharmaceutical industry is as a preservative, typically at a concentration of 0.5%, to ensure the stability and sterility of multi-ingredient formulations.[1][2] Its anesthetic properties have also been utilized in veterinary medicine for the euthanasia of invertebrates and fish.[2] For researchers, its ability to induce parthenogenesis in sea urchin eggs has been a subject of study.[2] However, its use as a sedative in humans is limited due to a long terminal half-life of approximately 37 days, which can lead to significant accumulation with multiple doses.[1]
Safety and Toxicology
This compound is considered a skin and severe eye irritant.[2] It is also known to be toxic to the liver.[2] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[1] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.
References
- 1. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | 57-15-8 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. docsity.com [docsity.com]
- 8. This compound Synthesis - Pharmacy Infoline [pharmacyinfoline.com]
- 9. pharmrecord.com [pharmrecord.com]
- 10. nbinno.com [nbinno.com]
Solubility Profile of Chlorobutanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of chlorobutanol in a range of common organic solvents. This compound, a volatile, colorless to white crystalline solid with a camphoraceous odor, is widely utilized in pharmaceutical formulations as a preservative due to its bacteriostatic and antifungal properties.[1][2] A thorough understanding of its solubility is critical for the development of stable, effective, and safe pharmaceutical products.
Quantitative Solubility Data
The solubility of this compound in various organic solvents has been reported using both qualitative and semi-quantitative descriptors. For clarity and comparative purposes, the available data is summarized in the table below. It is important to note that much of the publicly available data does not specify the precise temperature at which solubility was determined, though it is generally assumed to be at room temperature (approximately 20-25°C).
| Solvent | Qualitative Solubility | Semi-Quantitative Solubility | Calculated Quantitative Solubility ( g/100g Solvent) |
| Ethanol (95%) | Very Soluble[3][4] | 1 in 1[5] | ~100 |
| Ethanol | Soluble[6] | 1 in 0.6[7] | ~167 |
| Methanol | Freely Soluble[5] | - | - |
| Glycerol (85%) | Soluble[3][4] | 1 in 10[5][7] | ~10 |
| Chloroform | Freely Soluble[5][7] | - | - |
| Ether | Freely Soluble[5][7] | - | - |
| Acetone | Soluble[1] | - | - |
| Ethyl Acetate | - | 1 part dissolves in 11 parts[8] | ~9.1 |
| Polyethylene Glycol | - | - | Data not available |
| Volatile Oils | Soluble[7] | - | - |
| Glacial Acetic Acid | Soluble[9][10] | - | - |
| Petroleum Ether | Soluble[9][10] | - | - |
Note: The calculated quantitative solubility is an approximation derived from the semi-quantitative data and should be used as a guideline. For precise formulation work, experimental determination of solubility at the desired temperature is highly recommended.
Experimental Protocols for Solubility Determination
The determination of the solubility of a pharmaceutical ingredient like this compound is a fundamental step in pre-formulation studies. The most common and reliable method for determining equilibrium solubility is the shake-flask method .[11][12][13]
Principle of the Shake-Flask Method
The shake-flask method is designed to determine the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature. This is achieved by creating a saturated solution in the presence of an excess of the solid solute. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical technique.
Detailed Methodology
The following protocol outlines the steps for determining the solubility of this compound in an organic solvent using the shake-flask method.
1. Materials and Equipment:
-
This compound (anhydrous or hemihydrate, as required)
-
High-purity organic solvent of interest
-
Glass flasks or vials with airtight stoppers
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a titration setup.
2. Procedure:
-
Preparation: Add an excess amount of this compound to a series of flasks or vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume or weight of the organic solvent to each flask.
-
Equilibration: Seal the flasks tightly and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of this compound in the solvent remains constant.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the excess solid this compound to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples to determine the concentration of this compound.
3. Quantification Methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and accurate method for quantifying this compound.[14][15] A suitable method would involve a C18 column with a mobile phase such as a methanol-water mixture and detection at a low UV wavelength (e.g., 210 nm).[14] A calibration curve of known this compound concentrations must be prepared to quantify the unknown samples.
-
Titration: An assay method for this compound involves refluxing with potassium hydroxide solution followed by potentiometric titration with silver nitrate.[16] This method determines the amount of chloride ions released from the hydrolysis of this compound, which is proportional to the this compound concentration.
Visualizing the Experimental Workflow
The logical flow of the solubility determination process can be visualized to provide a clear and concise understanding of the experimental steps.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship in Formulation Development
The solubility of this compound is a key parameter that influences various aspects of pharmaceutical formulation development. Understanding these relationships is crucial for creating a successful product.
Caption: Logical relationships of this compound solubility in formulation development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | 57-15-8 [chemicalbook.com]
- 4. This compound CAS#: 57-15-8 [m.chemicalbook.com]
- 5. phexcom.com [phexcom.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. athenstaedt.de [athenstaedt.de]
- 8. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy this compound | 57-15-8 | >98% [smolecule.com]
- 10. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. who.int [who.int]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. veterinarypharmacon.com [veterinarypharmacon.com]
- 16. This compound [drugfuture.com]
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Chlorobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile pharmaceutical excipient utilized primarily as a preservative in a variety of formulations, including ophthalmic, parenteral, and cosmetic products.[1][2] Its bacteriostatic and fungistatic properties contribute to the stability and shelf-life of multi-ingredient preparations.[1] A thorough understanding of its thermodynamic properties and stability profile is crucial for formulation development, ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the known thermodynamic and stability characteristics of this compound, details relevant experimental methodologies, and presents logical pathways for its synthesis and degradation.
Physicochemical and Thermodynamic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C4H7Cl3O | |
| Molar Mass | 177.46 g/mol (anhydrous) | |
| Melting Point | 95-99 °C (anhydrous) | [1] |
| 76-78 °C (hemihydrate) | [1] | |
| Boiling Point | 167 °C | [1] |
| Solubility | Slightly soluble in water; very soluble in ethanol, ether, and chloroform. | [1][4] |
| Vapor Pressure | 0.574 mmHg at 25°C | [4] |
| pKa | 12.87 ± 0.29 (Predicted) | [4] |
Due to the scarcity of experimental thermodynamic data, researchers may consider computational chemistry approaches, such as Density Functional Theory (DFT), to calculate properties like the enthalpy of formation, standard entropy, and Gibbs free energy of formation.
Stability of this compound
The stability of this compound is significantly influenced by pH, temperature, and storage conditions. It is known to be volatile and can sublime at room temperature.[1]
Effect of pH
This compound's stability is greatest in acidic conditions and decreases as the pH becomes more alkaline.[1][5] The degradation in aqueous solutions is catalyzed by hydroxide ions.[5][6]
Table 2: pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life | References |
| 3.0 | 90 years | [5][6] |
| 7.5 | 0.23 years (approximately 3 months) | [1][5][6] |
Effect of Temperature
Elevated temperatures accelerate the degradation of this compound.[5] This is a critical consideration during heat sterilization processes like autoclaving, where significant losses of the preservative can occur.[1] For instance, at 80°C, a 47.5% degradation of this compound was observed over 5 days.[5]
Storage and Handling
To minimize loss due to sublimation and degradation, this compound should be stored in tightly sealed containers in a cool place.[1] Its volatility also makes it incompatible with certain packaging materials, such as polyethylene containers, which can lead to rapid loss of the preservative.[1]
Degradation of this compound
The primary degradation pathway for this compound in aqueous solution is a hydroxide-ion catalyzed hydrolysis. This reaction leads to the formation of acidic degradation products, including hydrochloric acid, acetone, and carbon monoxide.[5][7] The formation of acidic byproducts can, in turn, lower the pH of the formulation, potentially affecting the stability of the active pharmaceutical ingredient.[5]
Figure 1. Logical relationship of this compound degradation.
Experimental Protocols
Standard analytical techniques are employed to assess the thermodynamic properties and stability of this compound.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and heat of fusion of this compound.
-
Methodology: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan and sealed. The pan is heated at a constant rate (e.g., 10°C/min) in a DSC instrument under a nitrogen atmosphere. An empty sealed pan is used as a reference. The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset of the endothermic melting peak, and the area under the peak is used to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of this compound.
-
Methodology: A sample of this compound is heated at a controlled rate in a TGA instrument. The weight of the sample is continuously monitored as a function of temperature. The resulting data provides information on the temperatures at which decomposition and sublimation occur, as well as the kinetics of these processes.
High-Performance Liquid Chromatography (HPLC) for Stability Testing
-
Objective: To quantify the concentration of this compound in a formulation over time and under various stress conditions (e.g., different pH, temperature, light exposure) to determine its degradation rate and kinetics.
-
Methodology:
-
Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase is often a mixture of acetonitrile and water or a buffer solution, delivered isocratically.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: The formulation containing this compound is diluted with the mobile phase to an appropriate concentration.
-
Analysis: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard solution of known concentration. Stability samples are analyzed at predetermined time points to generate a degradation profile.
-
Figure 2. Experimental workflow for HPLC stability testing.
Synthesis of this compound
This compound is synthesized via a nucleophilic addition reaction between acetone and chloroform. This reaction is base-catalyzed, typically using potassium hydroxide or sodium hydroxide.
Figure 3. Synthesis pathway of this compound.
Conclusion
This compound remains a widely used and effective preservative in the pharmaceutical industry. Its stability is well-characterized, with a clear dependence on pH and temperature. While specific experimental thermodynamic data are not widely published, established analytical techniques can be used to further investigate these properties for specific formulations. A thorough understanding of its stability and degradation pathways is essential for developing robust and safe pharmaceutical products. Future research employing computational methods could be valuable in filling the existing gaps in its thermodynamic data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Pharmaceutical Secondary Standard; Certified Reference Material 6001-64-5 [sigmaaldrich.com]
- 6. Correlations between computation and experimental thermodynamics of halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phexcom.com [phexcom.com]
An In-depth Technical Guide to the In Vitro Antimicrobial Spectrum of Chlorobutanol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorobutanol (1,1,1-Trichloro-2-methyl-2-propanol) is a well-established pharmaceutical preservative valued for its sedative, hypnotic, and weak local anesthetic properties, in addition to its primary function as an antimicrobial agent.[1][2][3] It is widely utilized in injectable, ophthalmic, and cosmetic formulations to prevent microbial contamination.[4][5][6] This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the typical testing workflow. This compound exhibits a broad spectrum of bacteriostatic and fungistatic activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9]
Antimicrobial Spectrum and Efficacy
This compound demonstrates a broad-spectrum antimicrobial effect, inhibiting the growth of various bacteria and fungi.[1][10][11] Its activity is primarily bacteriostatic and fungistatic rather than cidal, meaning it inhibits microbial growth rather than killing the organisms outright.[5][9] The efficacy of this compound can be influenced by the pH of the formulation, with its antimicrobial activity being considerably reduced at a pH above 5.5.[5]
2.1 Antibacterial Activity this compound is effective against both Gram-positive and Gram-negative bacteria.[5][7][8] Specific data indicates its activity against common contaminants and pathogens.
2.2 Antifungal Activity The compound is also active against several fungal species, including both yeasts and molds, making it a versatile preservative for diverse pharmaceutical preparations.[5][7][8]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of this compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism in vitro.[4][12] The following table summarizes the reported MIC values for this compound against various microorganisms.
| Microorganism Category | Specific Species | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Gram-Positive Bacteria | Staphylococcus aureus | 1250 µg/mL | [4][7] |
| General | 650 µg/mL | [5] | |
| Gram-Negative Bacteria | Escherichia coli | 1250 µg/mL | [4][7] |
| Pseudomonas aeruginosa | 1250 µg/mL | [4][5][7] | |
| General | 1000 µg/mL | [5] | |
| Fungi (Yeasts) | Candida albicans | 2500 µg/mL | [4][5][7] |
| General | 2500 µg/mL | [5] | |
| Fungi (Molds) | Aspergillus niger | 2500 µg/mL | [4][7] |
| General | 5000 µg/mL | [5] |
Mechanism of Action
This compound's antimicrobial action is attributed to its detergent-like properties.[1][10] It disrupts the lipid structure of the microbial cell membrane, which increases the membrane's permeability.[1] This disruption of the cell's primary barrier ultimately leads to the loss of cellular integrity and lysis.[1]
Experimental Protocols: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) values for this compound are typically determined using a broth microdilution method, a standard and widely accepted antimicrobial susceptibility testing protocol.[13][14][15]
5.1 Objective To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
5.2 Materials
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable liquid growth medium
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
-
Micropipettes and sterile tips
5.3 Procedure
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent. The concentration should be at least 10-20 times the highest concentration to be tested to account for subsequent dilutions.
-
Serial Dilution:
-
Dispense a fixed volume (e.g., 100 µL) of sterile broth into each well of a 96-well microtiter plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the starting concentration.
-
Perform a two-fold serial dilution by transferring a fixed volume (e.g., 100 µL) of the solution from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of decreasing concentrations.
-
-
Inoculation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in broth so that when a fixed volume (e.g., 10 µL) is added to each well, it results in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]
-
Controls:
-
Positive Control (Growth Control): A well containing only broth and the microbial inoculum to ensure the viability of the microorganism.
-
Negative Control (Sterility Control): A well containing only uninoculated broth to check for contamination.
-
-
Incubation: Cover the microtiter plate and incubate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period, typically 18-24 hours for bacteria and 24-48 hours for fungi.[7]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth.[4][12]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for MIC determination using broth microdilution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. zenodo.org [zenodo.org]
- 5. phexcom.com [phexcom.com]
- 6. [PDF] Synthesis, Physicochemical Characterization and Study of the Antimicrobial Activity of this compound | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:57-15-8 | Chemsrc [chemsrc.com]
- 9. Synthesis, Physicochemical Characterization and Study of the Antimicrobial Activity of this compound [dspace.ummto.dz]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Buy this compound | 57-15-8 | >98% [smolecule.com]
- 12. dspace.ummto.dz [dspace.ummto.dz]
- 13. api.pageplace.de [api.pageplace.de]
- 14. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. routledge.com [routledge.com]
- 16. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bacteriostatic Mechanism of Action of Chlorobutanol
Executive Summary: Chlorobutanol, a trichlorinated tertiary alcohol, is widely employed as an antimicrobial preservative in pharmaceutical and cosmetic products, notably in parenteral and ophthalmic formulations.[1][] Its efficacy spans a broad range of Gram-positive and Gram-negative bacteria, as well as several fungi.[3][4] The primary mode of action is bacteriostatic, meaning it inhibits microbial growth and reproduction rather than causing outright cell death.[1][5] This technical guide provides a detailed examination of the core mechanism of action of this compound, presents quantitative data on its antimicrobial efficacy, and outlines key experimental protocols for its evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this widely used preservative.
Introduction to this compound
This compound (1,1,1-trichloro-2-methyl-2-propanol) is a white, crystalline, volatile solid with a camphor-like odor.[6] It is synthesized through the nucleophilic addition of chloroform to acetone in the presence of a strong base like potassium hydroxide.[6][7] While also possessing sedative and weak local anesthetic properties, its principal application in product formulation is as a preservative, typically at concentrations up to 0.5% w/v.[1][6][8] At this concentration, it effectively prevents microbial contamination in multi-dose preparations, ensuring their stability and safety.[8][9]
Core Bacteriostatic Mechanism of Action
The bacteriostatic effect of this compound is primarily attributed to its direct interaction with the bacterial cell envelope. It functions as a detergent-like agent that disrupts the structural integrity of the cell membrane.[8][10]
2.1 Disruption of the Cell Membrane Lipid Bilayer: this compound's molecular structure allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the ordered arrangement of phospholipids, leading to a significant increase in membrane permeability.[8][10] The compromised membrane loses its ability to function as a selective barrier, resulting in the uncontrolled leakage of essential intracellular components, such as ions, metabolites, and ATP. This loss of cellular contents and the disruption of vital electrochemical gradients across the membrane lead to a cessation of metabolic activity and cell growth, a state known as bacteriostasis.[8][10]
Caption: Mechanism of this compound's bacteriostatic action.
Factors Influencing Antimicrobial Activity
The bacteriostatic efficacy of this compound is not absolute and can be influenced by several physicochemical factors.
-
pH: The antimicrobial activity of this compound is optimal at pH 3 but is considerably reduced at a pH above 5.5.[1] This is a critical consideration in the formulation of aqueous preparations.
-
Synergism: The overall preservative action can be enhanced by combining this compound with other antimicrobial agents. A synergistic effect against both fungi and bacteria has been observed when this compound is used in combination with methylparaben.[5]
Quantitative Antimicrobial Efficacy
The effectiveness of a bacteriostatic agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[11]
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | Gram-negative Bacteria | 1250 µg/mL | [4][7] |
| Staphylococcus aureus | Gram-positive Bacteria | 1250 µg/mL | [4][7] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 1250 µg/mL | [4][7] |
| Candida albicans | Yeast (Fungus) | 2500 µg/mL | [4][7] |
| Aspergillus niger | Mold (Fungus) | 2500 µg/mL | [4][7] |
Note: this compound is typically used at a concentration of 0.5% (5000 µg/mL) in pharmaceutical formulations.[6]
Experimental Protocols for Mechanism Elucidation
To characterize the bacteriostatic nature of this compound, standardized microbiological methods are employed.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Mid-log-phase bacterial culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[13]
-
Sterile pipettes and reagent reservoirs.
-
Incubator set at 35-37°C.
Methodology:
-
Preparation of Dilutions: Dispense 50 µL of sterile broth into wells 2 through 12 of a microtiter plate row. Dispense 100 µL of the this compound stock solution into well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the row to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the antimicrobial agent.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[12]
Caption: Experimental workflow for MIC determination.
A time-kill kinetics assay is used to differentiate between bacteriostatic and bactericidal effects by measuring the rate of cell death over time.[13]
Objective: To determine if this compound causes bacterial cell death (bactericidal) or merely inhibits growth (bacteriostatic).
Materials:
-
This compound solution at a concentration of 4x the predetermined MIC.
-
Mid-log-phase bacterial culture (~5 x 10^5 CFU/mL).
-
Sterile broth medium.
-
Sterile culture tubes, pipettes, and plating loops.
-
Agar plates for colony counting.
-
Incubator and shaker.
Methodology:
-
Exposure: Add the bacterial inoculum to culture tubes containing: a) broth with this compound (4x MIC), and b) broth only (growth control).
-
Incubation: Incubate all tubes in a shaker at 37°C.
-
Sampling: At specified time points (e.g., 0, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot log10 CFU/mL versus time.
-
Interpretation: A bactericidal agent is defined by a ≥3-log10 (99.9%) reduction in the initial CFU/mL. A bacteriostatic agent will show a <3-log10 reduction, often maintaining a cell count near the initial inoculum level.[13]
Caption: Interpreting time-kill assay results.
Conclusion
This compound exerts its bacteriostatic effect primarily by acting as a detergent to disrupt the bacterial cell membrane's lipid structure. This leads to increased permeability, leakage of vital cellular components, and a subsequent halt in growth and replication. Its broad-spectrum activity, though influenced by factors like pH, makes it a reliable and widely used preservative in various formulations. Understanding its mechanism and the methods for its evaluation is crucial for formulation scientists and researchers in the development of safe and stable multi-dose products.
References
- 1. phexcom.com [phexcom.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. zenodo.org [zenodo.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chlorbutol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. idexx.dk [idexx.dk]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application of Chlorobutanol as a Local Anesthetic in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a well-documented chemical preservative, sedative, and hypnotic agent with known antibacterial and antifungal properties.[1][2][3] It is also recognized for possessing weak local anesthetic effects, similar in nature to chloral hydrate.[1][2] Historically, it has been used in some topical anesthetic formulations, such as dusting powders (1-5%) and ointments (10%), and in combination with clove oil for dental analgesia.[4]
While its efficacy as a preservative at typical concentrations of 0.5% is well-established, detailed and validated protocols for its primary use as a local anesthetic in laboratory animal research are not prevalent in contemporary scientific literature.[1][2][3] Its application in this context has largely been superseded by more potent and less toxic local anesthetic agents.
These application notes and protocols are therefore designed to provide researchers with a framework for the systematic evaluation of this compound's local anesthetic properties in rodent models. The provided methodologies are based on established techniques for assessing the efficacy of local anesthetics, such as the sciatic nerve block model and nociceptive testing. This will enable researchers to generate quantitative data on its potential anesthetic effects, including onset, duration, and dose-dependency.
Mechanism of Action
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels within the nerve cell membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the propagation of action potentials along the nerve fiber. When this occurs in sensory nerves, it results in a loss of sensation in the area supplied by the nerve.
This compound is thought to exert its effects, including its weak local anesthetic action, by disrupting the lipid structure of the cell membrane.[3] This disruption increases cell permeability and can lead to cell lysis at higher concentrations.[3] This general disruption of the nerve cell membrane likely contributes to the impairment of sodium channel function and the subsequent blockade of nerve impulse transmission.
Caption: General mechanism of local anesthetics.
Quantitative Data
Toxicology Data for this compound (Oral Administration in Rats)
| Parameter | Value | Species | Route | Citation |
| Acute Oral LD50 | 510 mg/kg | Rat | Oral | [5] |
| Approximate Lethal Dose (ALD) | > 250 mg/kg b.w./day | Rat | Oral | [6] |
| No-Observed-Adverse-Effect Level (NOAEL) - Male | 12.5 mg/kg b.w./day | Rat | Oral (28-day study) | [6] |
| No-Observed-Adverse-Effect Level (NOAEL) - Female | 50 mg/kg b.w./day | Rat | Oral (28-day study) | [6] |
Template for Efficacy Data Collection (Sciatic Nerve Block Model)
| Treatment Group (this compound Conc.) | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Onset of Motor Block (min) | Duration of Motor Block (min) | Peak Sensory Threshold (von Frey filament, g) |
| Vehicle Control | |||||
| 0.5% this compound | |||||
| 1.0% this compound | |||||
| 2.0% this compound | |||||
| Positive Control (e.g., 1% Lidocaine) |
Experimental Protocols
Protocol 1: Evaluation of Local Anesthetic Efficacy using the Rodent Sciatic Nerve Block Model
This protocol details a method to assess both the sensory and motor blockade effects of this compound following perineural injection in rats. The same principles can be adapted for mice, with appropriate adjustments to injection volume and drug dosage.
1. Materials:
-
This compound (anhydrous or hemihydrate)
-
Sterile saline (0.9% NaCl) for vehicle and dilutions
-
Positive control: Lidocaine (1-2%) or Bupivacaine (0.25-0.5%)
-
General anesthetic for restraint (if required, e.g., isoflurane)
-
Clippers for hair removal
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Insulin syringes (28-30G) for injection
-
Apparatus for sensory testing:
-
Apparatus for motor testing:
-
Grip strength meter[5]
-
Grid for observing gait
-
2. Animal Preparation:
-
Acclimatize animals to the laboratory environment and handling for at least 3-5 days prior to the experiment.[9]
-
Habituate animals to the testing apparatus (e.g., von Frey testing chambers) for 1-2 days before the experiment to minimize stress-induced variability.[9][10]
-
On the day of the experiment, weigh each animal to ensure accurate dosing.
-
Remove the hair from the lateral aspect of the thigh of the hindlimb to be injected.
-
Disinfect the injection site.
3. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable vehicle. Given its limited water solubility, a co-solvent may be necessary. For initial testing, sterile saline can be used, with sonication to aid dissolution.
-
Prepare fresh dilutions of this compound on the day of the experiment (e.g., 0.5%, 1%, 2% w/v).
-
The vehicle used for dilution should be used as the negative control.
4. Sciatic Nerve Block Injection Procedure:
-
The injection can be performed in conscious, habituated animals or under light, brief isoflurane anesthesia to ensure accurate placement.[11]
-
Identify the injection site by palpating the sciatic notch, located between the greater trochanter of the femur and the ischial tuberosity.
-
Insert the needle perpendicular to the skin just caudal to the greater trochanter. A nerve stimulator can be used for precise localization if available.[5]
-
Slowly inject the test solution (e.g., 0.1-0.2 mL for a rat) around the sciatic nerve.[5][11]
-
Administer the vehicle solution to the contralateral limb as an internal control.
5. Assessment of Anesthetic Efficacy:
-
Baseline Measurements: Before injection, perform baseline sensory and motor tests on both hindlimbs.
-
Post-Injection Assessments: Perform assessments at regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) until function returns to baseline.
-
Sensory Block (Nociception):
-
Mechanical Threshold (von Frey Test): Place the animal in a chamber with a mesh floor. Apply von Frey filaments with increasing stiffness to the plantar surface of the hindpaw and record the filament force that elicits a withdrawal reflex.[7][8] An increase in the withdrawal threshold indicates analgesia.
-
Thermal Threshold (Radiant Heat Test): Place the animal in a chamber with a glass floor. Apply a focused beam of radiant heat to the plantar surface of the hindpaw. Record the time taken for the animal to withdraw its paw (withdrawal latency).[5] An increase in latency indicates analgesia.
-
-
Motor Block:
-
Grip Strength: Allow the animal to grasp the bar of a grip strength meter with its hindpaw and gently pull the animal away. Record the peak force exerted.[5] A decrease in grip strength indicates motor blockade.
-
Gait and Posture: Observe the animal walking on a flat surface or grid. Note any limping, dragging of the limb, or abnormal posture (e.g., knuckling).[11]
-
-
6. Data Analysis:
-
Onset of action: Time from injection to the first significant change in sensory or motor function.
-
Duration of action: Time from onset until sensory and motor functions return to baseline levels.
-
Plot the mean response (e.g., withdrawal threshold, latency, grip strength) against time for each group.
-
Calculate the Area Under the Curve (AUC) for the time-effect plot to quantify the overall anesthetic effect.[5]
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare different concentrations of this compound with the vehicle and positive controls.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 8. 2.3. Von Frey tests [bio-protocol.org]
- 9. forum.painresearcher.net [forum.painresearcher.net]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedures for Chlorobutanol in Invertebrate Anesthesia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile chemical compound historically utilized as a preservative, sedative, and weak local anesthetic.[1] Its application extends to the anesthesia and euthanasia of various invertebrates and fish.[1] This document provides detailed application notes and standardized protocols for the use of this compound as an anesthetic agent in invertebrate research. The information is intended to guide researchers in safely and effectively anesthetizing a range of invertebrate species for experimental procedures.
This compound is a white, crystalline solid with a camphor-like odor.[2] It is sparingly soluble in cold water but more soluble in hot water and freely soluble in alcohol.[2] For anesthetic purposes, it is typically used in concentrations ranging from 0.05% to 0.5%.[1]
Mechanism of Action
The precise molecular mechanism of this compound's anesthetic action in invertebrates is not fully elucidated. However, it is understood to function as a general anesthetic, likely through multiple pathways. The primary proposed mechanism involves the disruption of the lipid structure of neuronal cell membranes, which increases cell permeability and can lead to cell lysis at higher concentrations.[3] This disruption can alter the function of embedded ion channels and receptors critical for neuronal excitability.
Additionally, this compound has been shown to inhibit oxygen utilization by tissues, which could contribute to its anesthetic effect by reducing metabolic activity in the nervous system.[3] While direct evidence in invertebrates is limited, some volatile anesthetics have been demonstrated to activate potassium channels in the neurons of the sea slug Aplysia, leading to hyperpolarization and a reduction in neuronal firing.[4] It is plausible that this compound, being a volatile compound, may share a similar mechanism of action by modulating ion channel activity, potentially including GABA receptors, which are known targets for many anesthetics in both vertebrates and invertebrates.[5][6][7]
Data Presentation: Anesthetic Parameters
Due to a scarcity of specific quantitative data for this compound in peer-reviewed literature, the following table provides a general guideline for starting concentrations based on available information and historical use. Researchers must conduct pilot studies to determine the optimal concentration, induction time, and recovery time for their specific invertebrate species and experimental conditions.
| Invertebrate Group | Recommended Starting Concentration (% w/v) | Estimated Induction Time (minutes) | Estimated Recovery Time (minutes) | Notes |
| Mollusca (Gastropods, Bivalves) | 0.1 - 0.2% | 15 - 45 | 30 - 90 | Monitor for foot relaxation and lack of response to tactile stimuli. Bivalves may require longer exposure to relax adductor muscles. |
| Mollusca (Cephalopods) | 0.05 - 0.15% | 10 - 30 | 20 - 60 | Observe for changes in respiration, chromatophore activity, and loss of righting reflex. Use with caution due to their sensitive nervous systems. |
| Crustacea (Crabs, Shrimp, etc.) | 0.1 - 0.3% | 10 - 40 | 25 - 75 | Monitor for cessation of limb and antennal movement. Ensure adequate aeration during induction. |
| Echinodermata (Sea Urchins, Starfish) | 0.15 - 0.4% | 20 - 60 | 45 - 120 | Induction can be slow. Assess anesthesia by lack of tube foot and spine movement in response to gentle prodding. |
| Annelida (Marine Polychaetes, Leeches) | 0.05 - 0.2% | 5 - 20 | 15 - 40 | Observe for cessation of body wall contractions and lack of response to touch. |
Experimental Protocols
Protocol 1: Preparation of this compound Anesthetic Stock Solution (1% w/v)
Materials:
-
This compound (crystalline powder)
-
Ethanol (95% or absolute)
-
Distilled or deionized water (for freshwater invertebrates) or appropriate seawater (for marine invertebrates)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Weighing balance
-
Storage bottle (amber glass recommended)
Procedure:
-
Weigh 1.0 g of this compound powder.
-
In a glass beaker, dissolve the 1.0 g of this compound in 10 mL of 95% ethanol. Use a magnetic stirrer to ensure it is fully dissolved.
-
Slowly add 90 mL of the appropriate water (distilled or seawater) to the beaker while continuously stirring to create a 100 mL stock solution of 1% (w/v) this compound.
-
Transfer the solution to a clearly labeled amber glass bottle for storage.
-
Store the stock solution at 4°C. The solution is stable for several weeks when stored properly.
Protocol 2: General Anesthesia by Immersion for Aquatic Invertebrates
Materials:
-
1% this compound stock solution
-
Appropriate holding water (freshwater or seawater)
-
Anesthesia chamber (e.g., glass dish, beaker)
-
Aeration source (optional but recommended, especially for crustaceans)
-
Recovery chamber with fresh, aerated water
-
Timer
Procedure:
-
Prepare the anesthetic bath by diluting the 1% this compound stock solution to the desired final concentration (refer to the data table for starting points) in the anesthesia chamber. For example, to make 100 mL of a 0.1% solution, add 10 mL of the 1% stock solution to 90 mL of holding water.
-
Gently transfer the invertebrate from its holding tank to the anesthesia chamber.
-
If applicable, provide gentle aeration to the anesthetic bath.
-
Begin timing the induction period immediately.
-
Monitor the animal closely for signs of anesthesia. These may include:
-
Cessation of voluntary movement.
-
Relaxation of muscles (e.g., foot in gastropods, adductor muscle in bivalves).
-
Loss of righting reflex.
-
Lack of response to gentle tactile stimulation.
-
-
Once the desired level of anesthesia is achieved, record the induction time and proceed with the experimental procedure.
-
To facilitate recovery, transfer the anesthetized animal to a recovery chamber containing fresh, well-aerated water of the same temperature and salinity as its original holding tank.
-
Monitor the animal until it has fully recovered, as indicated by the return of normal posture, movement, and responsiveness. Record the recovery time.
Important Considerations:
-
The effectiveness of this compound can be influenced by temperature, with anesthesia generally proceeding faster at higher temperatures.
-
Always use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired level of anesthesia.
-
The health and condition of the animal can affect its response to the anesthetic.
-
Ensure that the anesthetic solution is well-mixed before introducing the animal.
Mandatory Visualizations
Caption: Experimental workflow for invertebrate anesthesia using this compound.
Caption: Putative signaling pathway for this compound-induced anesthesia in invertebrates.
References
- 1. scribd.com [scribd.com]
- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Volatile general anesthetics produce hyperpolarization of Aplysia neurons by activation of a discrete population of baseline potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invertebrate GABA and glutamate receptors: molecular biology reveals predictable structures but some unusual pharmacologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptors for gamma-aminobutyric acid and voltage-dependent chloride channels as targets for drugs and toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Chlorobutanol for the Preservation of Biological Tissue Samples: A Theoretical Framework
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a theoretical framework for the potential use of chlorobutanol as a preservative for biological tissue samples. While extensively used as an antimicrobial preservative in pharmaceutical formulations, its application as a primary fixative for histological or molecular analysis is not well-documented.[1][2][3] This application note extrapolates from its known properties to propose potential protocols and workflows for researchers interested in exploring alternatives to traditional fixatives like formalin. The information presented herein is intended for research and exploratory purposes and is based on the established antimicrobial and chemical characteristics of this compound.
Introduction to this compound
This compound (1,1,1-trichloro-2-methyl-2-propanol) is a volatile, white, crystalline solid with a camphor-like odor.[3][4] It is widely recognized for its antibacterial and antifungal properties and is commonly used as a preservative in pharmaceutical products, particularly in ophthalmic and injectable solutions, at a typical concentration of 0.5%.[2][3][4] Its mechanism of action involves the disruption of the lipid structure of microbial cell membranes, leading to increased permeability and cell lysis.[1]
While not a conventional tissue fixative, its biocidal properties suggest a potential role in preventing autolysis and putrefaction in tissue samples, which are critical first steps in preservation.[5] Traditional fixatives like formaldehyde function by cross-linking proteins, which can mask antigenic sites and degrade nucleic acids.[6] Alcohol-based fixatives, on the other hand, act by denaturing and precipitating proteins.[7] this compound, as a tertiary alcohol, may offer a different preservation mechanism that could be explored for specific downstream applications where traditional fixatives are not ideal.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Physicochemical and Antimicrobial Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Formula | C₄H₇Cl₃O | [4] |
| Molar Mass | 177.46 g/mol | [3] |
| Appearance | Colorless or white crystalline powder with a camphoraceous odor. | [3] |
| Solubility in Water | Slightly soluble (1 g in 125 mL) | [2][3] |
| Solubility in Organic Solvents | Soluble in alcohol (1 g in 1 mL), ether, chloroform, and volatile oils. | [2][3] |
| Typical Preservative Concentration | 0.5% (w/v) | [1][2][3][4] |
| Antimicrobial Spectrum | Effective against a wide range of Gram-positive and Gram-negative bacteria, as well as several molds and fungi. | [8] |
Table 2: Comparison of this compound with Standard Histological Fixatives (Theoretical)
| Feature | This compound (Hypothesized) | 10% Neutral Buffered Formalin | 70% Ethanol |
| Mechanism of Action | Cell membrane disruption (antimicrobial); potential protein precipitation. | Protein cross-linking. | Protein denaturation and precipitation. |
| Antigen Preservation | Unknown, potentially better than formalin due to lack of cross-linking. | Can mask epitopes, often requiring antigen retrieval. | Generally good for many antigens. |
| Nucleic Acid Preservation | Unknown, requires empirical testing. | Causes nucleic acid degradation and cross-linking. | Good for DNA and RNA preservation. |
| Tissue Hardening | Likely less than ethanol. | Moderate hardening. | Causes significant hardening and shrinkage. |
| Penetration Rate | Unknown, likely slower than small molecules like formaldehyde. | Relatively fast penetration. | Slower penetration than formalin. |
| Toxicity | Toxic to the liver, skin and eye irritant. | Carcinogen, toxic, and irritant. | Flammable, less toxic than formalin. |
Experimental Protocols (Theoretical)
The following protocols are proposed as a starting point for investigating this compound as a tissue preservative. Optimization will be required for specific tissue types and downstream applications.
Preparation of this compound Preservative Solution (0.5% w/v)
Materials:
-
This compound (hemihydrate or anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Weigh 5.0 g of this compound.
-
In a clean beaker, add the this compound to 1000 mL of PBS, pH 7.4.
-
Stir the solution using a magnetic stirrer until the this compound is completely dissolved. Gentle warming may be required to aid dissolution, but do not boil.
-
Filter sterilize the solution if necessary for long-term storage.
-
Store in a tightly sealed, light-resistant container at 4°C.
Protocol for Tissue Preservation for Histological Analysis
Objective: To preserve tissue morphology for paraffin embedding and subsequent staining.
Materials:
-
Freshly excised tissue samples (no thicker than 5 mm)
-
0.5% this compound in PBS
-
10% Neutral Buffered Formalin (for comparison)
-
Cassettes for tissue processing
-
Standard tissue processing reagents (graded alcohols, xylene, paraffin)
Procedure:
-
Immediately after excision, place the tissue sample (max 5 mm thickness) into a container with at least 20 times its volume of 0.5% this compound solution.
-
For comparison, place an equivalent tissue sample into 10% neutral buffered formalin.
-
Allow the tissue to fix for 12-24 hours at room temperature. The optimal time may vary and should be determined empirically.
-
After fixation, transfer the tissue into a labeled cassette.
-
Wash the cassette with the tissue in PBS for 1 hour.
-
Proceed with standard tissue processing: dehydration through graded alcohols (70%, 80%, 95%, 100%), clearing with xylene, and infiltration with paraffin.
-
Embed the tissue in a paraffin block.
-
Section the paraffin-embedded tissue at 4-5 µm and mount on slides.
-
Perform standard histological staining (e.g., Hematoxylin and Eosin) and compare the morphology of this compound-preserved tissue with the formalin-fixed control.
Protocol for Tissue Preservation for Nucleic Acid Extraction
Objective: To preserve tissue for subsequent DNA/RNA extraction.
Materials:
-
Freshly excised tissue samples
-
0.5% this compound in PBS
-
RNAlater® or liquid nitrogen (for comparison)
-
Sterile, RNase-free tubes
Procedure:
-
Immediately after excision, place small tissue fragments (approx. 50 mg) into a sterile, RNase-free tube containing 1 mL of 0.5% this compound solution.
-
For comparison, place equivalent tissue samples into RNAlater® or snap-freeze in liquid nitrogen for storage at -80°C.
-
Store the this compound-treated tissue at 4°C for up to 24 hours.
-
To extract nucleic acids, remove the tissue from the this compound solution and briefly wash with sterile PBS.
-
Proceed with your standard DNA/RNA extraction protocol.
-
Assess the quality and quantity of the extracted nucleic acids (e.g., using a NanoDrop spectrophotometer and gel electrophoresis) and compare the results with the control samples.
Visualizations
Proposed Mechanism of Antimicrobial Action
Caption: Diagram of this compound's disruptive action on microbial cell membranes.
Experimental Workflow for Histological Analysis
Caption: Proposed workflow for using this compound in histological sample preparation.
Concluding Remarks
The use of this compound as a primary preservative for biological tissue samples is a novel concept that requires empirical validation. Its established antimicrobial properties provide a strong rationale for its potential to prevent degradation. However, its effects on tissue morphology, antigenicity, and nucleic acid integrity are unknown and must be systematically investigated. The protocols and information provided here serve as a foundational guide for researchers wishing to explore this compound as a potential alternative to conventional fixatives for specific research applications. Caution is advised, and thorough comparison with standard methods is essential to validate any findings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. athenstaedt.de [athenstaedt.de]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Preservation of biological tissue samples and their effective DNA extraction | International Journal of Life Sciences [ijlsci.in]
- 6. Tissue fixation and the effect of molecular fixatives on downstream staining procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips on Preserving Tissue — Research — Department of Plant Science [plantscience.psu.edu]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Chlorobutanol
Introduction
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile organic compound utilized as a preservative in pharmaceutical and cosmetic formulations due to its antibacterial and antifungal properties.[1][2] It also exhibits sedative, hypnotic, and weak local anesthetic effects.[1][3] Accurate and reliable quantification of this compound in various products is crucial for ensuring product quality, stability, and safety. This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Chemical Structure
Principle
This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of methanol and water. This compound, being a moderately nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector at a low wavelength, where this compound exhibits significant absorbance.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
HPLC grade methanol
-
HPLC grade water
-
Acetonitrile (HPLC grade, for sample extraction if necessary)
-
0.45 µm syringe filters
2. Instrumentation
A standard HPLC system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
3. Chromatographic Conditions
A summary of the chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Mobile Phase | Methanol : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
| Run Time | Approximately 10 minutes |
4. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL. These solutions are used to construct the calibration curve.
5. Sample Preparation
The sample preparation will vary depending on the matrix.
-
Aqueous Solutions (e.g., eye drops): Dilute the sample with the mobile phase to bring the concentration of this compound into the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.[4][5]
-
Ointments and Creams: Accurately weigh a portion of the sample and disperse it in a suitable non-polar solvent like hexane to extract the matrix components, leaving the more polar this compound in a polar extraction solvent like a methanol-water mixture. Further dilution with the mobile phase may be required. An alternative is a direct extraction with a solvent in which this compound is soluble, followed by centrifugation and filtration.[4][5]
-
Solid Formulations: Crush the solid dosage form and extract the this compound with a known volume of mobile phase by sonication or shaking. Centrifuge and filter the extract through a 0.45 µm syringe filter before injection.
6. Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines. Key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Description |
| Linearity | A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A linear relationship with a correlation coefficient (r²) > 0.999 is expected. |
| Accuracy | Determined by the recovery of a known amount of spiked standard into a sample matrix. The recovery should typically be within 98-102%. |
| Precision | Assessed by repeatability (intra-day) and intermediate precision (inter-day) of injections. The relative standard deviation (RSD) should be less than 2%. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
7. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data table for linearity is provided below.
Table 3: Example of Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 75 | 1126879 |
| 100 | 1502506 |
| Correlation Coefficient (r²) | 0.9998 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC method development and analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound in Ophthalmie Ointments and Aqueous Solutions by Reverse-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Chlorobutanol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of chlorobutanol in pharmaceutical preparations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is widely used as a preservative in various pharmaceutical products, including ophthalmic solutions, injectables, and cosmetics. The presented protocol provides a reliable methodology for the accurate quantification of this compound, ensuring product quality and compliance with regulatory standards. The method is suitable for both quality control and research and development environments.
Introduction
This compound (1,1,1-trichloro-2-methyl-2-propanol) is a volatile, white solid with a camphor-like odor, utilized for its bacteriostatic and fungistatic properties in multi-dose pharmaceutical formulations.[1][2] Accurate determination of its concentration is critical to ensure product stability and safety. Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity, making it an ideal technique for the analysis of this compound, even in complex sample matrices. This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and method validation guidelines.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Cyclohexanol (Internal Standard, IS) (≥99% purity)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Purified water (18.2 MΩ·cm)
-
Sample vials (2 mL, amber, with PTFE-lined septa)
Standard and Sample Preparation
2.1. Standard Stock Solution (1000 µg/mL)
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
2.2. Internal Standard (IS) Stock Solution (1000 µg/mL)
Accurately weigh approximately 100 mg of cyclohexanol into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
2.3. Calibration Standards
Prepare a series of calibration standards by appropriate dilution of the this compound and IS stock solutions with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL for this compound, with a constant IS concentration of 10 µg/mL.
2.4. Sample Preparation (Aqueous Pharmaceutical Solution)
-
Accurately transfer 1 mL of the pharmaceutical solution into a 10 mL volumetric flask.
-
Add 1 mL of the 100 µg/mL IS working solution.
-
Dilute to volume with methanol.
-
Vortex for 30 seconds.
-
Transfer an aliquot to a GC-MS vial for analysis.
2.5. Sample Preparation (Ointment/Cream Formulation)
-
Accurately weigh approximately 1 g of the ointment or cream into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane and 1 mL of the 100 µg/mL IS working solution.
-
Vortex for 2 minutes to dissolve the sample.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (dichloromethane layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol.
-
Transfer an aliquot to a GC-MS vial for analysis.
GC-MS Instrumentation and Conditions
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60°C for 2 minRamp: 10°C/min to 200°CHold: 2 min at 200°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | This compound: 59, 72, 125Cyclohexanol (IS): 57, 82, 100 |
Experimental Workflow
References
Quantitative Analysis of Chlorobutanol in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobutanol is a widely used preservative in a variety of pharmaceutical formulations, including ophthalmic solutions, injections, and ointments, owing to its bacteriostatic and fungistatic properties. Accurate quantification of this compound is crucial to ensure product quality, safety, and efficacy, as its concentration must be maintained within specified limits throughout the product's shelf life. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of this compound in pharmaceutical products. The choice of method often depends on the sample matrix, available instrumentation, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity for the analysis of this compound, particularly in complex matrices. Reverse-phase HPLC with UV detection is a commonly used approach.
-
Gas Chromatography (GC) is a robust and reliable technique for the analysis of volatile compounds like this compound. It provides excellent separation and quantification capabilities, often employing a Flame Ionization Detector (FID).
-
UV-Vis Spectrophotometry provides a simpler and more cost-effective colorimetric method for the quantification of this compound. This method is based on a chemical reaction that produces a colored complex, which is then measured.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different analytical methods for the quantitative analysis of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | Method 1 | Method 2 |
| Column | Octadecylsilane (C18), 10 µm | Agilent Zorbax Eclipse XDB C18, 3.5µm |
| Mobile Phase | Methanol:Water (50:50) | 15 mM Phosphate Buffer (pH 3.0):Methanol |
| Detection | UV at 210 nm | UV at 210 nm |
| Linearity Range | Not explicitly stated, but standard curves were linear[1] | 2.89 - 24.4 µg/mL[2] |
| Accuracy (Recovery) | 99.4%[1] | 98 - 102%[3] |
| Limit of Detection (LOD) | Not specified | 0.86 µg/mL[2] |
| Limit of Quantitation (LOQ) | Not specified | Not specified |
| Precision (RSD%) | Not specified | < 2%[3] |
Table 2: Gas Chromatography (GC) Method Performance
| Parameter | Method Details |
| Column | DB-WAX, 30 m x 0.32 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Internal Standard | 2,2,2-trichloroethanol |
| Linearity Range | Not specified |
| Accuracy (Recovery) | Not specified |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantitation (LOQ) | Not specified |
| Precision (RSD%) | Target of < 0.3% for this compound/IS ratio[4] |
Table 3: UV-Vis Spectrophotometry (Colorimetric) Method Performance
| Parameter | Method Details |
| Principle | Reaction with hydroxylamine and ferric ion to form a colored complex[5] |
| Detection Wavelength | 540 nm[2] |
| Linearity Range (Beer's Law) | 0.1 - 0.8 mg/mL[5] |
| Accuracy (Recovery) | Not specified |
| Limit of Detection (LOD) | 0.96 µg/mL[2] |
| Limit of Quantitation (LOQ) | Not specified |
| Precision (RSD%) | Not specified |
Experimental Protocols
Sample Preparation
1. Ophthalmic Solutions and other Aqueous Formulations:
-
Accurately dilute the sample with the mobile phase (for HPLC) or a suitable solvent like methanol (for GC and Spectrophotometry) to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection if necessary.
2. Ophthalmic Ointments and other Semi-Solid Formulations:
-
Accurately weigh a portion of the ointment into a suitable container.
-
Add a known volume of a suitable organic solvent (e.g., methanol, isopropanol) to dissolve the this compound.
-
The mixture may require warming or sonication to ensure complete dissolution of the active ingredient.
-
Centrifuge the mixture to separate the insoluble ointment base.
-
Collect the supernatant and dilute further with the appropriate solvent to a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is based on a reverse-phase HPLC method with UV detection.[1][2]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and Water (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 40°C.[2]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
2. Reagent and Standard Preparation:
-
This compound Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound Reference Standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples.
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Inject a standard solution after a series of sample injections to monitor system suitability.
4. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples using the calibration curve.
Protocol 2: Gas Chromatography (GC)
This protocol outlines a general GC-FID method for this compound quantification.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A polar capillary column such as a DB-WAX (30 m x 0.32 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Isothermal at 135°C or a temperature ramp for better separation if needed.[4]
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 or as appropriate for the sample concentration.[4]
2. Reagent and Standard Preparation:
-
Internal Standard (IS) Stock Solution (e.g., 15 mg/mL of 2,2,2-trichloroethanol): Accurately weigh and dissolve the internal standard in a suitable solvent like methanol.[4]
-
This compound Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh and dissolve this compound Reference Standard in the same solvent.[4]
-
Calibration Standards: Prepare a series of calibration standards by adding a fixed amount of the Internal Standard Stock Solution and varying amounts of the this compound Stock Standard Solution to volumetric flasks and diluting with the solvent.
3. Chromatographic Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Inject the calibration standards to establish the calibration curve.
-
Prepare sample solutions by adding a known amount of the Internal Standard Stock Solution and diluting to a known volume.
-
Inject the prepared sample solutions.
4. Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of this compound in the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 3: UV-Vis Spectrophotometry (Colorimetric Method)
This protocol is based on the colorimetric determination of this compound after reaction with hydroxylamine and ferric ions.[5]
1. Instrumentation:
-
UV-Vis Spectrophotometer: A spectrophotometer capable of measuring absorbance at 540 nm.
-
Water Bath
2. Reagent and Standard Preparation:
-
This compound Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 100 mg of this compound Reference Standard and dissolve in 100 mL of a suitable solvent (e.g., water or ethanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution to cover the range of 0.1 to 0.8 mg/mL.[5]
-
Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride in an alkaline medium (e.g., sodium hydroxide solution).
-
Ferric Chloride Solution: Prepare a solution of ferric chloride in an acidic medium.
3. Color Development and Measurement Procedure:
-
To a series of test tubes, add a fixed volume of each working standard solution and the prepared sample solutions.
-
Add a specific volume of the alkaline hydroxylamine solution to each tube.
-
Heat the tubes in a water bath for a specified time to allow the formation of the hydroxamic acid derivative.
-
Cool the tubes to room temperature.
-
Add a specific volume of the acidic ferric chloride solution to each tube to develop the color.
-
Allow the color to stabilize for a set period.
-
Measure the absorbance of each solution at 540 nm against a reagent blank.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples using the calibration curve.
References
- 1. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. %RSD issue using an Internal standard - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preventing Microbial Contamination Using Chlorobutanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chlorobutanol as an effective antimicrobial preservative in experimental settings. The following protocols and data are intended to assist researchers in preventing microbial contamination, thereby ensuring the integrity and reliability of their scientific findings.
Introduction to this compound
This compound (1,1,1-trichloro-2-methyl-2-propanol) is a volatile, colorless to white crystalline solid with a camphor-like odor.[1] It is widely used as a preservative in pharmaceutical and cosmetic products due to its bacteriostatic and fungistatic properties.[2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell lysis.[4] this compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi and yeasts.[2][5]
Antimicrobial Efficacy of this compound
The effectiveness of this compound as an antimicrobial agent is concentration-dependent. It is typically used in concentrations ranging from 0.25% to 0.5% (w/v) in aqueous solutions.[6] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Common Microorganisms
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 1250[2] |
| Escherichia coli | Gram-negative bacteria | 1250[2] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 1250[2] |
| Candida albicans | Yeast | 2500[2] |
| Aspergillus niger | Fungus | 2500[2] |
Considerations for Use in Cell Culture
When using this compound in experiments involving mammalian cell cultures, it is crucial to consider its potential cytotoxicity. While effective against microbes, higher concentrations can be detrimental to mammalian cells.
Table 2: Cytotoxicity of this compound on Human Conjunctival Cells
| This compound Concentration | Exposure Time Causing 50% Cell Damage (CDT50) at 37°C |
| 0.2% | No cytotoxicity observed[7] |
| 0.3% | 30 minutes, 19 seconds[7] |
| 0.4% | 17 minutes, 47 seconds[7] |
It is recommended to determine the optimal concentration of this compound that is effective against microbial contaminants while having minimal impact on the viability and function of the specific cell line being used. An initial concentration of 0.2% or lower is a prudent starting point for most applications.[7]
Experimental Protocols
General Protocol for Preventing Microbial Contamination
This protocol outlines the fundamental steps for maintaining an aseptic environment in a laboratory setting.
Caption: General workflow for maintaining aseptic conditions in a laboratory.
Protocol for Preparation and Use of this compound Stock Solution
This protocol details the preparation of a this compound stock solution and its application to experimental solutions.
Materials:
-
This compound powder (anhydrous or hemihydrate)
-
Sterile distilled water or appropriate solvent (e.g., ethanol)[3]
-
Sterile glassware
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation of a 5% (w/v) Stock Solution:
-
In a sterile beaker, dissolve 5 g of this compound powder in 100 mL of sterile distilled water.[8][9][10]
-
Gentle heating and stirring may be required to fully dissolve the powder. Avoid boiling, as this compound can hydrolyze at high temperatures.[3]
-
If using an organic solvent like ethanol for initial dissolution, ensure it is compatible with the final experimental solution.
-
-
Sterilization:
-
Sterilize the 5% this compound stock solution by filtering it through a 0.22 µm sterile filter into a sterile container.
-
-
Application to Experimental Solutions:
-
To achieve a final concentration of 0.5%, add 10 mL of the 5% stock solution to 90 mL of your experimental solution.
-
Adjust the volume accordingly to achieve the desired final concentration (e.g., for a 0.25% final concentration, add 5 mL of the 5% stock solution to 95 mL of your experimental solution).
-
Protocol for Validating the Antimicrobial Effectiveness of this compound
This protocol is a simplified version of the USP <51> Antimicrobial Effectiveness Test and can be adapted to validate the efficacy of this compound in a specific experimental solution.[11][12][13]
Caption: Experimental workflow for validating the antimicrobial efficacy of this compound.
Procedure:
-
Prepare Inoculum: Culture the challenge microorganisms (e.g., S. aureus, C. albicans) to a concentration of approximately 1 x 10⁸ CFU/mL.[11][14]
-
Inoculate Product: Inoculate the experimental solution containing this compound with a small volume (0.5% to 1.0%) of the microbial inoculum to achieve an initial concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.[15][16]
-
Incubation: Incubate the inoculated solution at 20-25°C for 28 days.[11][15]
-
Sampling and Plating: At specified intervals (e.g., 0, 7, 14, and 28 days), remove an aliquot of the inoculated solution, perform serial dilutions, and plate on appropriate growth media.[14][15]
-
Enumeration and Interpretation: After incubation of the plates, count the number of viable colonies and calculate the log reduction in microbial concentration from the initial count. A significant reduction in microbial count over time indicates effective preservation.[15]
Stability and Compatibility
This compound is most stable in acidic solutions (pH 3-5) and its stability decreases as the pH increases.[3] It is generally compatible with many common laboratory reagents and plastics. However, it is always recommended to perform a small-scale compatibility test with your specific experimental solutions and containers to ensure no precipitation or degradation occurs.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of the volatile compound.
-
In case of contact with skin or eyes, rinse thoroughly with water.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these protocols and considering the provided data, researchers can effectively utilize this compound to prevent microbial contamination and enhance the quality and reproducibility of their experimental results.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal-imab-bg.org [journal-imab-bg.org]
- 7. Quantitative cytotoxicity of preservatives evaluated in cell culture with Chang's human conjunctival cells--effect of temperature on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. This compound Synthesis - Pharmacy Infoline [pharmacyinfoline.com]
- 10. docsity.com [docsity.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 13. microchemlab.com [microchemlab.com]
- 14. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 15. silverstreammed.com [silverstreammed.com]
- 16. PRESERVATIVE EFFICACY TEST (ANTIMICROBIAL EFFECTIVENESS TEST) – PharmaGuideHub [pharmaguidehub.com]
Application Notes and Protocols: Use of Chlorobutanol in Tissue Preservation for Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a well-documented bacteriostatic and antifungal agent, commonly utilized as a preservative in pharmaceutical preparations such as injectables and ophthalmic solutions.[1][2] While not a conventional primary fixative in histology, its biochemical properties, particularly its ability to disrupt cell membranes and inhibit microbial growth, suggest a potential, albeit unconventional, role in tissue preservation protocols. Standard histological practice relies on cross-linking fixatives like formalin or denaturing fixatives such as alcohols to preserve tissue morphology.[3][4][5] this compound's mechanism, which involves increasing cell permeability leading to cell lysis, fundamentally differs from these established methods.[2]
This document explores the theoretical application of this compound in tissue preservation for histology, primarily as a preservative adjunct in fixative solutions. Due to the lack of established protocols, the following information is based on the known chemical and biological properties of this compound.
Properties of this compound vs. Formalin
A comparative overview of the properties of this compound and the standard fixative, 10% Neutral Buffered Formalin (NBF), is presented below. This table highlights the key differences in their mechanism of action and established applications in histology.
| Property | This compound | 10% Neutral Buffered Formalin (NBF) |
| Primary Function | Preservative (Bacteriostatic, Antifungal)[1][2] | Primary Fixative |
| Mechanism of Action | Disrupts lipid structure of cell membranes, increases cell permeability, leading to cell lysis.[2] | Forms covalent cross-links (methylene bridges) between proteins, nucleic acids, and other macromolecules.[3][4][5] |
| Effect on Proteins | Primarily denaturing due to its alcohol-based structure. | Extensive cross-linking, preserving the structural integrity of proteins.[4][5] |
| Effect on Nucleic Acids | Not well-documented for preservation; potential for degradation due to cell lysis. | Cross-links nucleic acids to proteins, which can interfere with some molecular techniques but also aids in their preservation in situ. |
| Tissue Hardening | Expected to be minimal compared to cross-linking fixatives. | Significant hardening of tissue, which facilitates sectioning. |
| Penetration Rate | Not established for tissue fixation. | Relatively slow but consistent penetration. |
| Common Concentration | 0.5% for preservative use in pharmaceutical preparations.[1][2] | 4% formaldehyde (from a 10% formalin solution) for routine fixation.[6] |
| Toxicity | Toxic; sedative-hypnotic and local anesthetic effects.[2] | Known carcinogen and toxicant.[6] |
| Solubility | Freely soluble in alcohol and other organic solvents; slightly soluble in cold water.[1] | Soluble in water. |
Theoretical Application in a Mixed Fixative Formulation
Given its properties, this compound could theoretically be incorporated into a fixative solution to leverage its antimicrobial action, potentially reducing tissue decomposition in scenarios where immediate processing is not possible. A hypothetical formulation could combine this compound with a non-aqueous fixative base, such as ethanol or acetone, to achieve both preservation and a degree of fixation through dehydration and protein denaturation.
Hypothetical Fixative Protocol: Chloro-Ethanol Fixative
This protocol is theoretical and would require validation for specific tissue types and downstream applications.
Objective: To preserve tissue integrity and prevent microbial contamination using a this compound-containing fixative.
Materials:
-
This compound powder
-
Absolute Ethanol
-
Distilled water
-
Tissue cassettes
-
Specimen containers
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Solution Preparation (0.5% this compound in 70% Ethanol):
-
Wear appropriate PPE.
-
To prepare 100 mL of the fixative solution:
-
Weigh 0.5 g of this compound powder.
-
Measure 70 mL of absolute ethanol.
-
Measure 30 mL of distilled water.
-
-
In a chemical fume hood, dissolve the this compound powder in the 70 mL of absolute ethanol.
-
Once fully dissolved, add the 30 mL of distilled water and mix thoroughly.
-
Store the solution in a tightly sealed, properly labeled container at room temperature.
Experimental Protocol:
-
Tissue Trimming: Immediately after excision, trim the tissue specimen to a maximum thickness of 5 mm to ensure adequate fixative penetration.
-
Immersion: Place the trimmed tissue in a labeled tissue cassette and immerse it in the Chloro-Ethanol Fixative solution. The volume of the fixative should be at least 10-20 times the volume of the tissue.
-
Fixation/Preservation Time: Allow the tissue to remain in the fixative for 12-24 hours at room temperature. The optimal time may vary depending on the tissue type and size and requires empirical determination.
-
Dehydration and Processing: After fixation, the tissue can be directly transferred to the next stage of dehydration in a standard tissue processing schedule, starting with a higher concentration of ethanol (e.g., 80% or 90%).
-
Paraffin Embedding, Sectioning, and Staining: Proceed with standard histological procedures for paraffin embedding, sectioning, and staining. Compatibility with various histological stains would need to be systematically evaluated.
Visualizing the Theoretical Mechanisms and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the theoretical mechanism of action of this compound in tissue preservation and a hypothetical experimental workflow.
Caption: Theoretical mechanism of this compound in tissue preservation.
Caption: Hypothetical workflow for tissue preservation using a this compound-based fixative.
Discussion and Future Directions
The primary value of this compound in a histological context appears to be its role as a preservative, preventing putrefaction from bacterial and fungal contamination. Its mechanism of causing cell lysis is generally counterproductive to the goals of morphological preservation, which aim to maintain cellular structure as close to the in-vivo state as possible.
However, in specific research contexts, such as field collection of samples where standard refrigeration or immediate fixation with conventional fixatives is not feasible, a this compound-containing solution might serve as a temporary holding medium. Further research would be necessary to validate its utility and to characterize the artifacts it may introduce.
Key areas for future investigation would include:
-
Comparative studies: A direct comparison of tissues preserved in a Chloro-Ethanol solution versus standard fixatives like 10% NBF and 70% ethanol alone. This would involve assessing tissue morphology, antigenicity for immunohistochemistry, and nucleic acid integrity.
-
Stain Compatibility: A systematic evaluation of the compatibility of this compound-preserved tissues with a wide range of common histological stains.
-
Artifact Characterization: Detailed microscopic analysis to identify and characterize any artifacts introduced by this compound preservation.
References
- 1. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. patholjournal.com [patholjournal.com]
- 4. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 5. nichd.nih.gov [nichd.nih.gov]
- 6. Evaluation of two commercial and three home-made fixatives for the substitution of formalin: a formaldehyde–free laboratory is possible - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding Chlorobutanol Degradation Kinetics in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation kinetics of chlorobutanol in aqueous solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The degradation of this compound in aqueous solutions is primarily a specific hydroxide-ion-catalyzed reaction.[1][2] This means that the rate of degradation is highly dependent on the pH of the solution, with stability being significantly greater in acidic conditions compared to neutral or alkaline environments. The degradation process involves hydrolysis, which leads to the formation of acetone, carbon monoxide, and chloride ions.[3][4] At elevated temperatures, this hydrolysis can also form hydrochloric acid and other acidic byproducts.[1][5]
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature are critical factors influencing this compound stability.
-
pH: this compound is most stable at acidic pH values (around pH 3-5).[1][3][4][6][7][8] As the pH increases, the degradation rate accelerates significantly due to catalysis by hydroxide ions.[1][2][3][4][9]
-
Temperature: Higher temperatures increase the rate of hydrolysis and degradation.[1][5] This is a crucial consideration for processes like autoclaving, where significant losses of this compound can occur.[3][9] For instance, at 80°C, a significant percentage of this compound can degrade within a few days.[1]
Q3: What are the typical degradation products of this compound?
A3: The main degradation products of this compound in aqueous solutions are acetone, carbon monoxide, and chloride ions.[3][4] The formation of hydrochloric acid as a byproduct has also been reported, particularly at elevated temperatures.[1][5]
Q4: Is this compound volatile, and how does this impact its use in formulations?
A4: Yes, this compound is a volatile compound and readily sublimes.[3][4][9] This volatility can lead to a loss of the preservative from formulations, especially during manufacturing processes involving heat, such as autoclaving, and during storage in porous containers.[3][7][9]
Troubleshooting Guide
Issue 1: Rapid loss of this compound concentration in my formulation.
-
Possible Cause 1: High pH of the aqueous solution.
-
Possible Cause 2: Elevated storage or processing temperature.
-
Troubleshooting Step: Review your manufacturing and storage conditions. Are there steps involving high temperatures, such as autoclaving? Is the product stored at a controlled room temperature or exposed to heat?
-
Solution: Minimize exposure to high temperatures. If autoclaving is necessary, be aware that a significant loss of this compound can occur (e.g., about 30% loss at pH 5).[3][9] You may need to add an overage of this compound to compensate for this loss, but this must be carefully validated. Storing the final product at a lower temperature (e.g., 8–15°C) can also help.[3][9]
-
-
Possible Cause 3: Incompatible container or closure system.
-
Troubleshooting Step: Evaluate the packaging materials. This compound is known to be incompatible with certain plastics, such as polyethylene, and can be lost through rubber stoppers.[3][9]
-
Solution: Use glass containers or other non-reactive packaging. If using polyethylene containers is unavoidable, pre-autoclaving the containers in a this compound solution may reduce losses, but they must be used immediately.[3][7][9]
-
Issue 2: Inconsistent results in this compound stability studies.
-
Possible Cause 1: Inaccurate analytical methodology.
-
Troubleshooting Step: Review your analytical method for quantifying this compound. Ensure it is validated for specificity, linearity, accuracy, and precision. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.[10][11]
-
Solution: Develop and validate a stability-indicating analytical method that can separate intact this compound from its degradation products.[11]
-
-
Possible Cause 2: Variability in sample preparation.
-
Troubleshooting Step: Examine your sample handling and preparation procedures. Due to its volatility, this compound can be lost if samples are not handled properly (e.g., left open to the air).
-
Solution: Ensure consistent and careful sample preparation. Keep sample containers tightly sealed and minimize the time between sample preparation and analysis.
-
Data Presentation
Table 1: Half-life of this compound at 25°C in Aqueous Buffered Solutions
| pH | Half-life |
| 3.0 | 90 years |
| 7.5 | 0.23 years (approximately 3 months) |
Source: Data compiled from multiple sources.[1][2][3][4][7][9]
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Degradation Rate | Recommendations for Minimizing Degradation |
| pH | Increases significantly with increasing pH (hydroxide-ion catalysis) | Maintain pH in the acidic range (3-5) |
| Temperature | Increases with increasing temperature | Avoid high temperatures during processing and storage. Store at controlled room temperature or refrigerated. |
| Container Material | Porous materials and some plastics (e.g., polyethylene) can lead to loss | Use glass or other non-reactive containers. If using plastic, conduct compatibility studies. |
| Volatility | Contributes to loss from the formulation, especially at higher temperatures | Minimize exposure to air and heat. Ensure tight seals on containers. |
Experimental Protocols
Protocol: Quantification of this compound in Aqueous Solutions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general guideline. Method parameters should be optimized and validated for your specific formulation.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 10 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).[11] The exact ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.[11]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
Preparation of Sample Solutions:
-
Accurately dilute the aqueous formulation containing this compound with the mobile phase to a concentration that falls within the range of the calibration standards.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Forced Degradation Study (as part of method validation):
-
To ensure the method is stability-indicating, subject a sample of the formulation to stress conditions (e.g., heat, acid, base, oxidation).
-
Analyze the stressed sample to confirm that the degradation products do not interfere with the peak of intact this compound.
-
Mandatory Visualizations
Caption: Primary degradation pathway of this compound in aqueous solutions.
Caption: Workflow for a this compound degradation kinetics study.
References
- 1. researchgate.net [researchgate.net]
- 2. The kinetics of degradation of this compound. | Semantic Scholar [semanticscholar.org]
- 3. This compound CAS#: 57-15-8 [m.chemicalbook.com]
- 4. This compound | 57-15-8 [chemicalbook.com]
- 5. In Vivo Evaluation of the Oral Toxicity of the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. phexcom.com [phexcom.com]
- 10. Determination of this compound in pharmaceuticals by gas chromatography. | Semantic Scholar [semanticscholar.org]
- 11. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Issues of Chlorobutanol in Pharmaceutical Preparations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating stability issues associated with chlorobutanol in pharmaceutical formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during the use of this compound as a preservative in pharmaceutical preparations.
Q1: We are observing a rapid decline in this compound concentration in our aqueous formulation, which has a neutral pH. What are the likely causes?
A1: Several factors could be contributing to the loss of this compound in a neutral pH formulation. The primary suspects are pH-dependent degradation, temperature-induced degradation, and interaction with packaging components.
-
pH-Dependent Degradation: this compound's stability is highly dependent on the pH of the formulation. It exhibits good stability in acidic conditions (pH 3) but degrades as the pH increases. At a pH of 7.5, its half-life at 25°C is approximately three months.[1] The degradation is catalyzed by hydroxide ions, leading to the hydrolysis of this compound.
-
Elevated Temperature: Higher temperatures accelerate the degradation of this compound. If your manufacturing process involves heat, such as autoclaving, significant losses can occur. For instance, at pH 5, approximately 30% of this compound can be lost during autoclaving.
-
Packaging Interactions: this compound is known to interact with various packaging materials, leading to a decrease in its effective concentration in the formulation.
-
Sorption into Plastics: Polyethylene containers are known to cause a rapid loss of this compound due to sorption.
-
Absorption by Rubber Stoppers: Significant amounts of this compound can be absorbed by rubber stoppers in parenteral vials.
-
-
Volatility: this compound is a volatile compound and can be lost due to sublimation, especially if containers are not well-sealed.
Troubleshooting Steps:
-
Verify Formulation pH: Accurately measure the pH of your formulation. If it is at or above neutral, consider adjusting it to a more acidic pH if the stability of the active pharmaceutical ingredient (API) allows.
-
Evaluate Storage and Processing Temperatures: Review your manufacturing process and storage conditions. Avoid excessive heat exposure. If autoclaving is necessary, consider its impact on this compound concentration and potentially adjust the initial amount.
-
Conduct Compatibility Studies with Packaging: Perform studies to quantify the interaction between your formulation and the chosen packaging components (vials and stoppers). Consider using alternative materials with lower sorption characteristics. Pre-autoclaving polyethylene containers in a this compound solution may reduce losses if they must be used.
-
Ensure Proper Sealing: Check the integrity of your container seals to minimize loss due to volatility.
Q2: Our formulation contains polysorbate 80, and we are seeing a decrease in the antimicrobial efficacy of this compound. Is there an interaction?
A2: Yes, it is known that non-ionic surfactants like polysorbate 80 can interact with this compound, reducing its antimicrobial activity. This is believed to be due to the formation of complexes or sorption of the this compound by the surfactant micelles, which lowers the concentration of free, active this compound in the aqueous phase. Carboxymethylcellulose has also been reported to reduce the antimicrobial activity of this compound to a lesser extent.
Troubleshooting Steps:
-
Quantify Free this compound: Utilize an appropriate analytical method, such as equilibrium dialysis or validated chromatography, to determine the concentration of free this compound in your formulation.
-
Antimicrobial Efficacy Testing (AET): Conduct AET on your formulation to ensure it meets the required standards despite the presence of polysorbate 80.
-
Formulation Re-evaluation: If the antimicrobial efficacy is compromised, you may need to increase the initial concentration of this compound or consider an alternative preservative that has less interaction with polysorbate 80. Any changes would require thorough validation.
Q3: We have noticed a drop in the pH of our this compound-containing formulation during stability studies. What could be the cause?
A3: A drop in pH is often indicative of this compound degradation. The hydrolysis of this compound, particularly at elevated temperatures, can yield acidic degradation products, including hydrochloric acid.[1] This can be more pronounced in weakly buffered solutions.
Troubleshooting Steps:
-
Monitor Degradation Products: Use a stability-indicating analytical method, such as HPLC, to identify and quantify the degradation products of this compound.
-
Strengthen Buffering System: If the pH drop is significant and impacts the stability of your API, consider optimizing the buffer system in your formulation to better maintain the desired pH range.
-
Control Storage Conditions: Storing the product at recommended lower temperatures will slow down the degradation rate and subsequent pH drop.
Quantitative Data on this compound Stability and Interactions
The following tables summarize key quantitative data related to the stability of this compound and its interactions with common pharmaceutical materials.
Table 1: Effect of pH on the Half-Life of this compound at 25°C
| pH | Half-Life | Reference |
| 3.0 | 90 years | [1] |
| 7.5 | 0.23 years (approx. 3 months) | [1] |
Table 2: Impact of Temperature on this compound Degradation
| Temperature | Conditions | % Degradation | Reference |
| 80°C | 5 days in an aqueous solution | 47.5% | |
| Autoclaving | At pH 5 in polyethylene containers | ~30% loss |
Table 3: Interactions of this compound with Packaging and Excipients
| Interacting Material | Type of Interaction | Observed Effect |
| Polyethylene Containers | Sorption | Rapid loss of this compound from the solution. |
| Rubber Stoppers | Absorption | Appreciable loss of this compound from parenteral vials. |
| Polysorbate 80 | Complex Formation/Sorption | Reduction in antimicrobial activity due to decreased free this compound concentration. |
| Carboxymethylcellulose | Complex Formation/Sorption | Lesser extent of reduction in antimicrobial activity compared to polysorbate 80. |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound stability are provided below.
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is suitable for the routine analysis and stability testing of this compound in aqueous solutions and ophthalmic ointments.[2]
-
Chromatographic System:
-
Column: C18, 10 µm particle size
-
Mobile Phase: Methanol:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: Ambient
-
-
Sample Preparation (Aqueous Solution):
-
Dilute the sample with the mobile phase to achieve a theoretical concentration of this compound within the calibration range.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Sample Preparation (Ointment):
-
Accurately weigh a portion of the ointment and dissolve it in a suitable solvent like methanol.
-
Further dilute with the mobile phase to the desired concentration.
-
Centrifuge to separate excipients.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Validation:
-
The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines. Degradation studies should confirm that the method is stability-indicating.
-
Protocol 2: Gas Chromatography (GC) Method for this compound
This method is applicable for the determination of this compound in various pharmaceutical preparations.
-
Chromatographic System:
-
Column: A suitable column for separating this compound from its degradation products (e.g., a polar capillary column).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID)
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at 10°C/min.
-
Final Hold: Hold at 220°C for 5 minutes.
-
-
-
Internal Standard: Cyclohexanol, camphor, or menthol can be used.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, ethanol).
-
Add the internal standard to both the sample and standard solutions.
-
Inject a suitable volume into the GC.
-
-
Quantification: Calculate the concentration of this compound based on the peak height or area ratio relative to the internal standard.
Visualizations
This compound Degradation Pathway
Caption: Hydroxide-catalyzed degradation of this compound.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound stability testing.
Troubleshooting Decision Tree for this compound Instability
Caption: Decision tree for troubleshooting instability.
References
Technical Support Center: Optimizing Chlorobutanol Concentration for Maximum Preservative Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Chlorobutanol as a preservative.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of this compound used for preservative efficacy?
A1: this compound is typically used at a concentration of 0.5% w/v to ensure long-term stability in multi-ingredient formulations.[1][2][3][4] However, it can retain antimicrobial activity at concentrations as low as 0.05% in water.[5]
Q2: What is the antimicrobial spectrum of this compound?
A2: this compound exhibits both antibacterial and antifungal properties.[4][6] It is effective against Gram-positive and Gram-negative bacteria, as well as some fungi.
Q3: What are the optimal pH conditions for this compound's preservative activity?
A3: The antimicrobial activity of this compound is significantly reduced at a pH above 5.5.[6] For optimal efficacy, formulations should be buffered to a pH of 5.0 or lower.
Q4: How does temperature affect the stability and efficacy of this compound?
A4: Increased heat can reduce the antimicrobial activity of this compound. It is a volatile solid that sublimes readily.[6] Aqueous solutions of this compound are stable at pH 3, but stability decreases as the pH increases.
Q5: Are there any known incompatibilities with this compound?
A5: Yes, this compound is incompatible with certain materials, which can lead to a loss of preservative efficacy. Known incompatibilities include plastic vials, rubber stoppers, polyethylene, and polysorbate 80.[6] Carboxymethylcellulose may also reduce its antimicrobial activity.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of Preservative Efficacy | High pH of the formulation. | Buffer the formulation to a pH of 5.5 or lower for optimal this compound activity.[6] |
| Incompatible packaging materials. | Avoid using plastic vials, rubber stoppers, and polyethylene containers, as these can absorb this compound, reducing its concentration.[6] | |
| Interaction with other excipients. | Be aware of potential interactions with excipients like polysorbate 80 and carboxymethylcellulose, which can reduce this compound's effectiveness.[6] Consider alternative excipients if necessary. | |
| Elevated storage temperature. | Store formulations containing this compound in a cool place to minimize degradation and maintain efficacy. | |
| Precipitation of this compound | Low temperature storage of a saturated solution. | A 0.5% w/v aqueous solution of this compound is nearly saturated at room temperature and may crystallize if the temperature is reduced.[6] If precipitation occurs, gently warm the solution to redissolve the this compound. |
| Inconsistent Antimicrobial Effectiveness Test (AET) Results | Inadequate neutralization of the preservative. | During AET, ensure the neutralizing agent for this compound is effective to allow for the accurate recovery and enumeration of microorganisms. |
| Variation in inoculum preparation. | Follow a standardized procedure for preparing the microbial inoculum to ensure a consistent challenge level in each test. |
Experimental Protocols
Antimicrobial Effectiveness Test (AET) - Based on USP <51>
This protocol outlines the general procedure for evaluating the antimicrobial effectiveness of a product preserved with this compound.
1. Preparation of Test Organisms:
-
Organisms: A panel of standard challenge microorganisms is used, typically including Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[7][8]
-
Culture Preparation: The microorganisms are grown in appropriate culture media to achieve a specific cell density. The final concentration of the inoculum should be standardized to yield approximately 1 x 10⁸ colony-forming units (CFU)/mL.[9]
2. Inoculation of the Product:
-
The product is challenged by inoculating it with a small volume (not exceeding 1% of the product volume) of the prepared microbial culture to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[7][10]
-
Separate containers of the product are inoculated with each test organism.
3. Incubation:
4. Sampling and Enumeration:
-
Samples are withdrawn from the inoculated containers at specified intervals (typically 7, 14, and 28 days).[5][9]
-
The number of viable microorganisms in each sample is determined using standard plate count methods.
-
A suitable neutralizer for this compound should be incorporated into the recovery medium to inactivate the preservative and allow for the growth of any surviving microorganisms.
5. Interpretation of Results:
-
The change in the number of microorganisms over time is calculated and compared to the acceptance criteria outlined in the relevant pharmacopeia (e.g., USP).
-
For bacteria, a significant reduction in the microbial count is generally required at 14 days, with no subsequent increase. For yeast and mold, there should be no increase from the initial count.[8][10]
Data Presentation
Table 1: Typical Minimum Inhibitory Concentrations (MICs) of this compound
| Microorganism Type | Minimum Inhibitory Concentration (µg/mL) |
| Gram-positive bacteria | 1250 |
| Gram-negative bacteria | 1250 |
| Yeasts (Candida albicans) | 2500 |
| Fungi (Aspergillus brasiliensis) | 2500 |
Source: Adapted from literature data.[11]
Table 2: Factors Influencing this compound Preservative Efficacy
| Factor | Effect on Efficacy | Recommendation |
| pH | Reduced activity above pH 5.5[6] | Maintain formulation pH at or below 5.5. |
| Temperature | Activity may be reduced by increasing heat[6] | Store in a cool place. |
| Packaging | Loss of preservative due to sorption to plastics and rubber[6] | Use glass containers or conduct compatibility studies with plastic packaging. |
| Excipients | Reduced activity with polysorbate 80 and carboxymethylcellulose[6] | Evaluate potential interactions with other formulation components. |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Decision tree for troubleshooting preservative efficacy failure.
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. athenstaedt.de [athenstaedt.de]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. phexcom.com [phexcom.com]
- 7. genevalabs.com [genevalabs.com]
- 8. Antimicrobial Effectiveness Testing | International and Accredited Lab [nikoopharmed.com]
- 9. microchemlab.com [microchemlab.com]
- 10. arlok.com [arlok.com]
- 11. dspace.ummto.dz [dspace.ummto.dz]
Technical Support Center: Troubleshooting Chlorobutanol Matrix Interference in HPLC Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering matrix interference issues with chlorobutanol in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a concern in HPLC analysis?
A1: this compound is a commonly used preservative in pharmaceutical formulations, particularly in ophthalmic and injectable preparations.[1] While effective as a preservative, its presence can interfere with the HPLC analysis of the active pharmaceutical ingredient (API) or other substances in the formulation. This interference, known as matrix interference, can manifest as co-eluting peaks, peak tailing, or baseline disturbances, compromising the accuracy and reliability of the analytical results.[2][3]
Q2: What are the common signs of this compound matrix interference in my chromatogram?
A2: Common indicators of this compound matrix interference include:
-
Peak Tailing: The peak for your analyte of interest may appear asymmetrical, with a "tail" extending from the peak's backside.[2]
-
Co-elution: The this compound peak may partially or completely overlap with the peak of your analyte, making accurate quantification difficult.[3][4]
-
Baseline Noise or Drift: An unstable baseline can obscure small peaks and affect integration.[5][6]
-
Irreproducible Retention Times: Fluctuations in the retention time of your analyte can indicate interactions with matrix components.[5]
-
Ghost Peaks: Unexpected peaks may appear in subsequent runs due to carryover from previous injections.
Q3: Can I just dilute my sample to reduce this compound interference?
A3: Dilution can be a simple and effective first step to reduce the concentration of this compound and other matrix components.[7] This may alleviate issues like peak overloading and some matrix effects. However, excessive dilution may reduce the concentration of your analyte below the limit of quantification (LOQ) of your method.[7] It is a balancing act between reducing interference and maintaining adequate sensitivity.
Troubleshooting Guide
Q1: My analyte peak is co-eluting with the this compound peak. How can I resolve them?
A1: Co-elution is a common challenge that can be addressed through several strategies:
-
Modify the Mobile Phase: Adjusting the mobile phase composition is often the first step.
-
Change the Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This can alter the retention times of both this compound and your analyte, potentially leading to separation.[8]
-
Adjust the pH: If your analyte is ionizable, altering the pH of the aqueous portion of the mobile phase can significantly change its retention time without affecting the non-ionizable this compound as much.[6]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl, or Cyano) to exploit different separation mechanisms.[9]
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity, aiding in the resolution of closely eluting peaks.[8]
Troubleshooting Workflow for Co-elution
Caption: A flowchart for resolving co-eluting peaks.
Q2: I'm observing significant peak tailing for my analyte. What are the likely causes and solutions?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, which can be exacerbated by matrix components.[2]
-
Causes:
-
Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[2]
-
Column Contamination: Accumulation of matrix components on the column can create active sites that lead to secondary interactions.[10][11]
-
Mismatched Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can distort peak shape.[10]
-
-
Solutions:
-
Mobile Phase Modifiers: Add a competing base, like triethylamine (TEA), to the mobile phase to block active silanol sites.
-
Lower pH: For basic compounds, lowering the mobile phase pH can protonate the analyte and reduce interactions with silanols.[6]
-
Column Washing: Implement a robust column washing procedure after each batch of samples to remove strongly retained matrix components.
-
Use a Guard Column: A guard column can help protect the analytical column from contamination.[12]
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[5]
-
Q3: How can I remove this compound from my sample before injection?
A3: Sample preparation is a powerful tool for removing interfering matrix components like this compound.[13][14]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[15][16] You can select an SPE cartridge that retains the analyte while allowing this compound to be washed away, or vice versa.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.[15][17] By choosing appropriate solvents and adjusting the pH, you can selectively extract your analyte into one phase, leaving the this compound behind in the other.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Removal
This protocol is a general guideline and should be optimized for your specific analyte and matrix.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., a mixed-mode cation exchange for basic analytes) by passing methanol followed by equilibration with water or a suitable buffer.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove this compound and other polar interferences. The appropriate wash solvent will depend on the retention characteristics of your analyte.
-
Elution: Elute the analyte of interest with a stronger solvent (e.g., methanol with a small percentage of acid or base to disrupt the interaction with the sorbent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
Experimental Workflow for SPE
Caption: A step-by-step workflow for solid-phase extraction.
Protocol 2: Reverse-Phase HPLC Method for this compound Analysis
This method can be used as a starting point for developing a separation between this compound and your analyte.
| Parameter | Condition |
| Column | C18, 10 µm |
| Mobile Phase | Methanol:Water (50:50, v/v)[18][19] |
| Flow Rate | 0.6 - 1.0 mL/min[20] |
| Detection | UV at 210 nm[18][19][20] |
| Column Temp. | 40°C[20] |
Note: This method was developed for the analysis of this compound itself. The mobile phase composition will likely need to be adjusted to achieve separation from your specific analyte.
Quantitative Data Summary
The following table summarizes the linearity ranges and Limits of Detection (LOD) for an RP-HPLC method analyzing this compound (CLO) alongside other active pharmaceutical ingredients. This data can be a useful reference when developing and validating your own methods.
Table 1: Linearity and LOD for this compound and Other APIs by RP-HPLC [20]
| Compound | Linearity Range (µg/mL) | LOD (µg/mL) |
| Ephedrine HCl (EPD) | 8.2 - 24.36 | 2.7 |
| Naphazoline HCl (NPZ) | 0.083 - 0.75 | 0.025 |
| Antazoline HCl (ANT) | 2.01 - 7.5 | 0.66 |
| This compound (CLO) | 2.89 - 24.4 | 0.86 |
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. interference from placebo - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. uhplcs.com [uhplcs.com]
- 15. static.fishersci.eu [static.fishersci.eu]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of this compound in Ophthalmie Ointments and Aqueous Solutions by Reverse-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 20. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Development and optimization of a quantitative assay for Chlorobutanol
Welcome to the technical support center for the development and optimization of a quantitative assay for Chlorobutanol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of chlorobutobutanol?
A1: The most common analytical techniques for quantifying this compound in pharmaceutical formulations are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often preferred due to this compound's volatile nature. Headspace GC is a particularly suitable technique as it minimizes matrix effects and reduces the risk of contaminating the GC system.[1][2][3] HPLC, particularly reverse-phase HPLC with UV detection, is also a viable and widely used alternative.[4][5]
Q2: What is a suitable wavelength for the UV detection of this compound in an HPLC assay?
A2: A wavelength of 210 nm is commonly used for the UV detection of this compound in reverse-phase HPLC methods.[4][5]
Q3: Can this compound degrade during analysis?
A3: Yes, this compound can degrade, particularly under certain conditions. It is known to undergo hydrolysis at elevated temperatures, which can lead to the formation of acidic degradation products.[6] During GC analysis, thermal degradation in the injector port can be a concern, potentially leading to lower recovery and variability in results.[7][8]
Q4: What are some common challenges when analyzing this compound in semi-solid dosage forms like ointments and creams?
A4: The primary challenge is the efficient extraction of this compound from the complex and often greasy matrix. Ointment bases, such as petrolatum and lanolin, can interfere with the analysis.[9][10] Sample preparation methods must be optimized to ensure complete extraction of the analyte and removal of interfering excipients.
Q5: What is a typical concentration range for this compound as a preservative in pharmaceutical formulations?
A5: this compound is typically used as a preservative at a concentration of around 0.5%.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantitative analysis of this compound using GC and HPLC.
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC system: Free silanol groups in the injector liner or column can interact with the analyte.[7] 2. Column degradation: The stationary phase may be damaged. 3. Injector temperature too low: Incomplete volatilization of the sample. 4. Sample overload: Injecting too much analyte. | 1. Use a deactivated injector liner and/or perform a silylation of the liner. Consider using a different, less polar column. 2. Condition the column according to the manufacturer's instructions. If the problem persists, replace the column. 3. Increase the injector temperature, but be mindful of potential thermal degradation of this compound.[7] 4. Dilute the sample or reduce the injection volume.[12] |
| Inconsistent Peak Areas (Poor Reproducibility) | 1. Leaking syringe or septum. 2. Variability in injection speed (manual injection). 3. Sample backflash in the injector: The sample volume expands to a volume greater than the liner.[2] 4. Non-homogeneous sample. | 1. Check for leaks and replace the syringe or septum if necessary.[13] 2. Use an autosampler for consistent injections. 3. Use a liner with a larger internal diameter or reduce the injection volume. Optimize the injector temperature and pressure.[2] 4. Ensure the sample is thoroughly mixed before injection. |
| Ghost Peaks | 1. Carryover from previous injections. 2. Contamination in the syringe, injector, or gas lines. 3. Septum bleed. | 1. Run a blank solvent injection after each sample. Increase the bake-out time and temperature at the end of the run. 2. Clean the syringe and injector. Check the purity of the carrier gas.[14] 3. Use a high-quality, low-bleed septum. |
| Low Analyte Response | 1. Thermal degradation in the injector. [7] 2. Adsorption of the analyte in the GC system. 3. Incorrect split ratio. | 1. Lower the injector temperature. Use a pulsed splitless or on-column injection technique if available.[3] 2. Deactivate the injector liner and use a properly deactivated column. 3. In splitless mode, ensure the split vent is closed for an appropriate amount of time after injection. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with the column: Silanol groups on the silica backbone can interact with the analyte. 2. Column void or degradation. 3. Mismatch between sample solvent and mobile phase. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Flush the column or replace it if necessary. 3. Dissolve the sample in the mobile phase whenever possible. |
| Drifting Baseline | 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Column bleed. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Use a high-quality, stable column. Flush the column with a strong solvent. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in pump pressure or flow rate. 3. Column not properly equilibrated. | 1. Prepare the mobile phase carefully and consistently. 2. Prime the pump and check for leaks. 3. Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. |
| Extraneous Peaks | 1. Contaminated mobile phase or sample. 2. Air bubbles in the detector. 3. Carryover from previous injections. | 1. Filter the mobile phase and samples. Use high-purity solvents. 2. Degas the mobile phase and purge the detector. 3. Implement a robust needle wash protocol on the autosampler. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of this compound using GC and HPLC.
Table 1: Gas Chromatography (GC) Method Validation Parameters
| Parameter | Typical Range/Value | Comments |
| Linearity Range | 30–300 µg/mL | For Headspace GC-MS.[1][2] |
| Correlation Coefficient (r²) | > 0.99 | A high correlation coefficient indicates a good linear relationship. |
| Accuracy (% Recovery) | 94% to 108% | Determined by spiking a placebo with known concentrations of this compound.[1][2] |
| Precision (% RSD) | 4% to 15% | For Headspace GC-MS, covering intra-day and inter-day precision.[1][2] |
| Limit of Detection (LOD) | ~1.0 µg/mL | Dependent on the specific instrument and method. |
| Limit of Quantitation (LOQ) | ~3.0 µg/mL | Dependent on the specific instrument and method. |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
| Parameter | Typical Range/Value | Comments |
| Linearity Range | 2.89–24.4 µg/mL | For a stability-indicating RP-HPLC method in a pomade formulation.[5] |
| Correlation Coefficient (r²) | > 0.999 | Indicates excellent linearity. |
| Accuracy (% Recovery) | 98% to 102% | Typical range for accuracy in pharmaceutical analysis. |
| Precision (% RSD) | < 2% | For both repeatability and intermediate precision. |
| Limit of Detection (LOD) | 0.86 µg/mL | As reported in a specific study for a pomade formulation.[5][8] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but typically 3x LOD. |
Experimental Protocols
Detailed GC Method for this compound Quantification
This protocol is a general guideline and may require optimization for specific matrices and instrumentation. A headspace GC method is often preferred for its robustness.[9]
1. Sample Preparation (for Ophthalmic Ointment):
-
Accurately weigh approximately 1 gram of the ointment into a 20 mL headspace vial.
-
Add a suitable solvent (e.g., dimethylformamide or dimethylacetamide) to dissolve the sample.
-
Add an internal standard (e.g., cyclohexanol or menthol) if required.[1]
-
Seal the vial with a septum and crimp cap.
-
Vortex the vial to ensure complete dissolution of the ointment.
2. GC-FID/GC-MS Parameters:
-
Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 200-250 °C (optimize to minimize degradation)
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes
-
-
Detector: FID or MS
-
FID Temperature: 250 °C
-
MS Transfer Line Temperature: 230 °C
-
MS Ion Source Temperature: 230 °C
-
-
Injection Mode: Headspace or Splitless
Detailed HPLC Method for this compound Quantification
This protocol is based on a reverse-phase HPLC method and may need adjustments for different sample types.[4]
1. Sample Preparation (for Pharmaceutical Pomade):
-
Accurately weigh a portion of the pomade containing a known amount of this compound into a volumetric flask.
-
Add a suitable diluent (e.g., methanol or a mixture of methanol and water) to dissolve the sample.
-
Use sonication to aid in the dissolution of the pomade base.
-
Dilute to the final volume with the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB C18, 75 mm x 3.0 mm, 3.5 µm)[5]
-
Mobile Phase: Methanol:Water (50:50, v/v) or 15 mM phosphate buffer (pH 3.0):Methanol with gradient elution.[4][5]
-
Flow Rate: 0.6 - 1.0 mL/min
-
Column Temperature: 40 °C[5]
-
Injection Volume: 10-20 µL
Visualizations
Caption: Workflow for the quantitative analysis of this compound by GC.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. Determination of this compound in pharmaceuticals by gas chromatography. | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Determination of this compound in pharmaceuticals by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. extraction ointment or cream - Chromatography Forum [chromforum.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. agilent.com [agilent.com]
Techniques for improving the solubility of Chlorobutanol in aqueous media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Chlorobutanol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water?
This compound is generally described as slightly soluble in water.[1][2] Its solubility is approximately 1 part in 125 parts of water at 20°C, which translates to about 8 g/L.[3][4][5] It is significantly more soluble in hot water.[4][6]
Q2: I'm observing crystals forming in my 0.5% w/v (5 g/L) this compound solution upon standing. Why is this happening?
A 0.5% w/v aqueous solution of this compound is nearly saturated at room temperature.[5][7] If the ambient temperature drops, the solubility will decrease, causing the this compound to crystallize out of the solution.[5][7] To prevent this, consider storing the solution at a controlled, consistent temperature or reformulating with a co-solvent to increase the solubility margin.
Q3: My aqueous this compound solution's pH is dropping over time, especially after heating. What is the cause?
This compound can undergo hydrolysis, particularly at elevated temperatures. This degradation process forms hydrochloric acid and other acidic products, which lowers the pH of the solution.[8] This effect is more pronounced at higher temperatures, such as during autoclaving.[5]
Q4: Can I adjust my formulation to a neutral or alkaline pH to improve the solubility of other active ingredients?
While adjusting pH is a common strategy for other compounds, it is not recommended for formulations containing this compound. The stability of this compound is highly dependent on pH. It is most stable at an acidic pH (around 3-5) and its degradation is catalyzed by hydroxide ions (OH⁻).[5][7] As the pH increases, particularly above pH 5.5, its stability and antimicrobial activity are significantly reduced.[5][8] The half-life at pH 7.5 is only about 3 months at 25°C, compared to many years at pH 3.[5][8]
Q5: I am using Polysorbate 80 in my formulation. Will this impact the function of this compound as a preservative?
Yes, it is possible. Excipients like Polysorbate 80 and, to a lesser extent, carboxymethylcellulose can reduce the antimicrobial activity of this compound.[5] This is believed to occur through mechanisms like sorption or the formation of complexes, which effectively lower the concentration of free, active this compound in the solution.[5] Compatibility studies are recommended.
Troubleshooting Guides
Issue 1: Incomplete Dissolution of this compound
You are unable to fully dissolve this compound in your aqueous medium at the desired concentration.
dot
Caption: Troubleshooting workflow for incomplete dissolution of this compound.
Issue 2: Precipitation or Loss of Efficacy During Storage
Your this compound solution appears clear initially but develops crystals or loses preservative effectiveness over time.
-
Possible Cause 1: Temperature Fluctuation.
-
Solution: As noted, 0.5% w/v solutions are near saturation. Store at a controlled, stable room temperature. For more robust formulations, incorporate co-solvents (see Protocol 1) to increase the solubility and provide a buffer against temperature-induced precipitation.
-
-
Possible Cause 2: Chemical Degradation.
-
Possible Cause 3: Incompatible Packaging or Excipients.
-
Solution: this compound is known to be incompatible with certain materials. Significant losses can occur through sorption into plastic vials (especially polyethylene) and rubber stoppers.[5] It is advisable to use glass containers or conduct stability studies with your chosen packaging. Verify compatibility with all formulation excipients.[5]
-
-
Possible Cause 4: Volatility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Room Temperature (~20°C)
| Solvent | Solubility ( g/100 mL) | Description | Reference(s) |
| Water (Cold) | ~0.8 g | 1 part in 125 parts solvent | [1][5] |
| Water (Hot) | > 0.8 g | Soluble | [3][4] |
| Ethanol (95-96%) | ~100 g | 1 part in 1 part solvent | [3][5] |
| Glycerol (85%) | ~10 g | 1 part in 10 parts solvent | [3][5] |
| Chloroform | Freely Soluble | > 100 g | [1][5] |
| Ether | Very Soluble | > 100 g | [1] |
| Volatile Oils | Freely Soluble | - | [1] |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Approximate Half-Life | Stability Profile | Reference(s) |
| 3.0 | 90 years | Very Stable | [5][8] |
| 5.5 | - | Activity begins to be considerably reduced | [5] |
| 7.5 | ~3 months (0.23 years) | Significantly Degraded | [5][7][8] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This method leverages water-miscible solvents in which this compound is highly soluble to increase its concentration in the final aqueous solution.
Materials:
-
This compound
-
Ethanol (96%) or Glycerol
-
Purified Water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Weigh the required amount of this compound.
-
In a separate beaker, measure a volume of the co-solvent (e.g., ethanol or glycerol). A common starting point is to use a co-solvent for 5-20% of the final formulation volume.
-
Add the weighed this compound to the co-solvent and stir until it is completely dissolved. This compound is very soluble in ethanol, so this step should be rapid.[3][5]
-
Quantitatively transfer the this compound-cosolvent solution to a volumetric flask corresponding to the final desired volume.
-
Slowly add purified water to the flask while stirring, bringing it up to the final volume.
-
Continue stirring until a homogenous, clear solution is obtained.
dot
Caption: Experimental workflow for the co-solvency method.
Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)
This method forms an inclusion complex, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin's cavity, rendering the complex water-soluble.[9][10]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Mortar and Pestle
-
Small amount of Water/Ethanol mixture (e.g., 50:50 v/v)
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Determine the molar ratio for complexation (a 1:1 molar ratio is a common starting point). Weigh the corresponding amounts of this compound and the chosen cyclodextrin.
-
Place the cyclodextrin powder into the mortar.
-
Add a small amount of the water/ethanol mixture to the cyclodextrin to form a paste.
-
Add the this compound powder to the paste.
-
Knead the mixture thoroughly with the pestle for 30-45 minutes. The mixture should maintain a paste-like consistency. Add a few more drops of the solvent mixture if it becomes too dry.
-
Spread the resulting paste on a tray and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved, or store in a desiccator.
-
The resulting dried powder is the this compound-cyclodextrin inclusion complex, which can then be dissolved in the aqueous medium.
dot
Caption: Mechanism of Cyclodextrin inclusion complex formation.
References
- 1. athenstaedt.de [athenstaedt.de]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chembk.com [chembk.com]
- 4. Buy this compound | 57-15-8 | >98% [smolecule.com]
- 5. phexcom.com [phexcom.com]
- 6. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 57-15-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. humapub.com [humapub.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
Overcoming challenges in the synthesis and purification of Chlorobutanol.
Welcome to the technical support center for the synthesis and purification of Chlorobutanol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to help you overcome common challenges in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound synthesis?
A1: The synthesis of this compound is a classic example of a base-catalyzed nucleophilic addition reaction.[1][2][3][4] In this reaction, a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (:CCl₃⁻). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting alkoxide is subsequently protonated to yield 1,1,1-trichloro-2-methyl-2-propanol, which is this compound.[5]
Q2: Why is it crucial to maintain a low temperature during the synthesis?
A2: Maintaining a low temperature, typically between -5°C and 5°C, is critical for several reasons.[5][6] Firstly, the reaction is exothermic, and low temperatures help to control the reaction rate and prevent a runaway reaction.[7] Secondly, it minimizes the occurrence of side reactions, such as the self-condensation of acetone (an aldol condensation) and the haloform reaction, which can reduce the yield and purity of the final product.[7][8]
Q3: What are the common side reactions that can occur during the synthesis?
A3: The primary side reactions include:
-
Aldol Condensation of Acetone: In the presence of a strong base, acetone can undergo self-condensation to form diacetone alcohol and other higher-order condensation products.[7]
-
Haloform Reaction: Excess base can promote the haloform reaction with acetone, leading to the formation of unwanted byproducts.[8][9]
-
Hydrolysis of Chloroform: The strong base can also hydrolyze chloroform.
Q4: What is the white precipitate that forms during the reaction?
A4: The white precipitate is typically potassium chloride (KCl) or sodium chloride (NaCl), depending on the base used.[2] It is an inorganic salt byproduct of the reaction and needs to be filtered out before the isolation of this compound.[2]
Q5: What are the recommended methods for purifying crude this compound?
A5: The most common purification methods are recrystallization and sublimation.
-
Recrystallization: A mixture of ethanol and water is often used as the solvent for recrystallization.[2]
-
Sublimation: Sublimation is another effective method for purifying this compound, as it is a volatile solid.[10] This technique can yield high-purity crystals.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inadequate temperature control, leading to side reactions.[7] - Incorrect molar ratio of reactants. - Insufficient reaction time. - Loss of product during workup and purification. | - Ensure the reaction temperature is consistently maintained between -5°C and 5°C using an ice-salt bath.[5][6] - An optimized molar ratio of acetone to chloroform is reported to be around 5:1.[11] - Allow for a sufficient reaction time with continuous stirring, as some protocols suggest several hours.[5] - Handle the product carefully during transfers and filtration to minimize mechanical losses. |
| Reaction Mixture Turns Yellow/Brown | - Formation of colored byproducts from side reactions, particularly aldol condensation products.[7][12][13] | - This is a common observation and does not necessarily indicate a failed reaction. The colored impurities can typically be removed during the purification step.[7] - Strict adherence to low-temperature conditions can help minimize the formation of these impurities. |
| Formation of an Oily Product Instead of a Solid | - Presence of significant impurities that lower the melting point of the product.[7][14] - Residual solvent. | - Proceed with the purification steps. Recrystallization or sublimation can effectively separate the this compound from the oily impurities. - Ensure the crude product is thoroughly dried before attempting purification. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" During Recrystallization | - The melting point of the impure product is lower than the temperature of the crystallization solution.[15] - The solution is too concentrated. - The cooling rate is too rapid.[14] | - Reheat the solution to dissolve the oil and add a small amount of additional solvent.[15] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14] - Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[16] |
| Poor Crystal Formation or No Crystals Form | - Too much solvent was used during recrystallization.[17] - The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.[15] - If available, add a seed crystal of pure this compound to induce crystallization.[14] - Place the solution in a freezer for a longer duration.[12][13] |
| Product is Still Impure After Recrystallization | - A single recrystallization may not be sufficient to remove all impurities. - Impurities may have co-crystallized with the product. | - Perform a second recrystallization, ensuring slow cooling to promote the formation of pure crystals. - Consider using a different solvent system for the second recrystallization. - Alternatively, purify the product by sublimation.[10] |
Data Presentation
Table 1: Impact of Synthesis Method on this compound Yield
| Method | Reported Yield | Key Conditions | Reference |
| Referenced Method | ~40% | Distillation assembly used. | [5] |
| Optimized Method | ~60% | Reflux heating and spontaneous evaporation of excess acetone. | [5] |
| Lab-Scale Synthesis | ~66.5% | Molar ratio CHCl₃:Me₂CO:KOH = 1:5:0.27, Temperature: -5°C to 2°C. | [11] |
Experimental Protocols
Standard Synthesis of this compound
-
In a dry conical flask, combine 14 mL of acetone and 11 mL of chloroform.[3]
-
Cool the mixture in an ice-salt bath to below 0°C.[9]
-
Slowly add 1 g of powdered potassium hydroxide to the cooled and stirred mixture over a period of about 15-20 minutes, ensuring the temperature does not rise above 5°C.[3]
-
Continue to stir the mixture in the ice bath for at least 2 hours.[5][7]
-
Filter the cold reaction mixture to remove the precipitated potassium chloride. Wash the precipitate with a small amount of cold acetone.[2]
-
Combine the filtrate and the washings. Evaporate the excess acetone using a rotary evaporator or a warm water bath.[2]
-
Pour the remaining oily residue into ice-cold water with stirring to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude product, preferably in a desiccator.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol-water mixture.
-
Dry the purified crystals. The melting point of anhydrous this compound is approximately 97°C, while the hemihydrate melts at around 76°C.
Visualizations
Caption: A diagram illustrating the synthesis pathway of this compound.
Caption: A workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Safety Information
General Precautions:
-
Always work in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but double-gloving may be necessary when handling chloroform).[3][18]
-
Have an emergency eyewash station and safety shower readily accessible.[3]
Chemical-Specific Hazards:
-
Chloroform: A suspected carcinogen and can cause damage to the liver, kidneys, and central nervous system.[17] It is volatile, and inhalation of vapors should be avoided.[17]
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[19] Handle with extreme care.
-
This compound: Harmful if swallowed and can cause skin and eye irritation.[18][20]
Handling and Storage:
-
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.[21]
-
This compound is volatile and can sublime at room temperature; store in a well-closed container.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[18] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[20] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety information.[6][18][20][21][22]
References
- 1. Solved a. Acetone to Chloroform It is prepared by haloform | Chegg.com [chegg.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. tpcj.org [tpcj.org]
- 6. itwreagents.com [itwreagents.com]
- 7. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Haloform reaction - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 12. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. safety.duke.edu [safety.duke.edu]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. scientificlabs.ie [scientificlabs.ie]
- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. dcfinechemicals.com [dcfinechemicals.com]
Validation & Comparative
A Comparative Analysis of Chlorobutanol and Other Leading Antimicrobial Preservatives
In the landscape of pharmaceutical formulation and drug development, the selection of an appropriate antimicrobial preservative is paramount to ensuring the safety, stability, and efficacy of the final product. This guide provides a detailed comparative analysis of Chlorobutanol against other widely used preservatives, including Benzyl Alcohol, Parabens (Methylparaben and Propylparaben), and Phenoxyethanol. This objective comparison is intended for researchers, scientists, and drug development professionals, offering a foundation of experimental data to inform formulation decisions.
Executive Summary
This compound is a well-established preservative with a long history of use in pharmaceutical products, particularly in ophthalmic and injectable formulations.[1] Its broad-spectrum antimicrobial activity, effective against both bacteria and fungi, makes it a reliable choice for preserving multi-ingredient preparations.[1][2] This guide will delve into a quantitative comparison of its antimicrobial efficacy, examine its mechanism of action, and provide the necessary experimental context for a thorough evaluation against its common alternatives.
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. As a detergent-like agent, it intercalates into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components, which ultimately results in cell lysis.[3]
In contrast, other preservatives employ different strategies to inhibit microbial growth:
-
Benzyl Alcohol: This aromatic alcohol also disrupts the cell membrane's integrity, leading to cell lysis.[3] Its efficacy is known to be greater in acidic conditions.
-
Parabens (Methylparaben & Propylparaben): These esters of p-hydroxybenzoic acid are thought to have multiple modes of action. They can disrupt membrane transport processes, inhibit the synthesis of DNA and RNA, and interfere with key enzymes like ATPases and phosphotransferases.
-
Phenoxyethanol: This glycol ether disrupts the microbial cell membrane and interferes with essential enzyme systems within the cell.[4]
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of a preservative is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that will inhibit the visible growth of a microorganism. The following tables summarize the MIC values for this compound and its alternatives against the five compendial microorganisms specified in the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | ATCC Strain | This compound | Benzyl Alcohol | Methylparaben | Propylparaben | Phenoxyethanol |
| Staphylococcus aureus | 6538 | 1250[1] | 25[5] | 1000 - 2000[6] | 500[6] | 8500[7] |
| Escherichia coli | 8739 | 1250[1] | 2000[5] | 2000[3] | 1500[8] | 3600[7] |
| Pseudomonas aeruginosa | 9027 | 1250[1] | 2000[5] | >3000[8] | 3000[8] | 3200[7] |
| Candida albicans | 10231 | 2500[1] | 2500[5] | 500[3] | 380[8] | 5400[7] |
| Aspergillus brasiliensis (niger) | 16404 | 2500[1] | 5000[5] | 1000[3] | 750[8] | 3300[7] |
Note: MIC values can vary between studies due to different experimental conditions.
Experimental Protocols
The data presented in this guide is primarily based on standard antimicrobial effectiveness tests. A key methodology is the Antimicrobial Effectiveness Test (AET) as detailed in USP <51>.
Antimicrobial Effectiveness Test (USP <51>)
Objective: To determine the effectiveness of an antimicrobial preservative in a pharmaceutical product.
Methodology:
-
Preparation of Inoculum: Standardized cultures of the challenge microorganisms (S. aureus, E. coli, P. aeruginosa, C. albicans, and A. brasiliensis) are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Product: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Incubation: The inoculated product containers are incubated at a specified temperature (typically 20-25°C) for a period of 28 days.
-
Enumeration: At specified time intervals (typically 0, 7, 14, and 28 days), aliquots are removed from the containers, and the number of viable microorganisms is determined using standard plate count methods.
-
Evaluation: The change in the log₁₀ of the concentration of viable microorganisms is calculated for each time point and compared against the acceptance criteria defined in USP <51> for the specific product category.
Factors Influencing Preservative Efficacy
The effectiveness of any preservative, including this compound, is not absolute and can be influenced by several factors within a formulation:
-
pH: The antimicrobial activity of this compound is significantly reduced at a pH above 5.5.[9] Benzyl alcohol also shows optimal activity in acidic conditions.
-
Formulation Components: The presence of non-ionic surfactants, such as polysorbate 80, can reduce the antimicrobial activity of this compound.[10]
-
Packaging: this compound is volatile and can be lost from formulations through plastic vials and rubber stoppers.[4]
-
Temperature: Elevated temperatures can lead to the degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phexcom.com [phexcom.com]
- 5. phexcom.com [phexcom.com]
- 6. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Chlorobutanol
In the realm of pharmaceutical analysis, the accurate quantification of preservatives like chlorobutanol is paramount for ensuring drug product safety and efficacy. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand as powerful analytical techniques for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data from various validation studies, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Methodology Comparison
The fundamental difference between HPLC and GC-MS lies in the mobile phase and the volatility of the analyte.[1][2][3] HPLC is well-suited for non-volatile and thermally labile compounds, utilizing a liquid mobile phase to separate components.[2][3] In contrast, GC-MS is ideal for volatile and semi-volatile compounds, employing an inert gas as the mobile phase to carry the vaporized sample through the separation column.[1][2][3]
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducibility and method transfer. The following sections outline typical experimental setups for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for this compound analysis via HPLC involves reverse-phase chromatography with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase column, such as a C18 column (e.g., Agilent Zorbax Eclipse XDB C18, 75 mm x 3.0 mm, 3.5 µm), is frequently used.[4][5] Another option is a 10-micron octadecylsilane column.[6]
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) is a common mobile phase.[6] Another described mobile phase consists of a 15 mM phosphate buffer (pH 3.0) and methanol.[7]
-
Flow Rate: A typical flow rate is around 0.6 mL/min to 1.0 mL/min.[7]
-
Detection: UV detection at 210 nm is often employed for this compound.[6][7]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[7]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as the mobile phase, and filtered before injection. For formulations like ophthalmic ointments, an extraction step may be necessary.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS methods for this compound, particularly for complex matrices, often utilize a headspace sampling technique to minimize matrix effects.
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector. A headspace autosampler is often used for sample introduction.
-
Column: A capillary column suitable for separating volatile compounds is used.
-
Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.[1][3]
-
Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of analytes.
-
Injector Temperature: The injector is heated to ensure the rapid vaporization of the sample.
-
Detector: A mass spectrometer is used for detection, providing high selectivity and sensitivity.
-
Internal Standard: An internal standard, such as cyclohexanol, camphor, or menthol, can be used to improve quantitative accuracy.[8]
-
Sample Preparation: For headspace GC-MS, the sample is placed in a sealed vial and heated to allow the volatile this compound to partition into the headspace gas, which is then injected into the GC.[9]
Performance Data Comparison
The following tables summarize the quantitative performance data for HPLC and GC-MS methods for this compound quantification, as reported in various studies. It is important to note that these values are from different validation studies and not from a direct head-to-head comparison.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC | GC-MS |
| Linear Range | 2.89 - 24.4 µg/mL[4][5] | 30 - 300 µg/mL[9] |
| Correlation Coefficient (R²) | > 0.99[9] | 0.9999[10][11] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC | GC-MS |
| Accuracy (% Recovery) | 99.4%[6] | 94% - 108%[9] |
| Precision (%RSD) | < 2% (Repeatability)[5] | 4% - 15%[9] |
Table 3: Comparison of Sensitivity (LOD & LOQ)
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.86 µg/mL[4][5] | Not explicitly stated for this compound in the provided search results |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound in the provided search results | Not explicitly stated for this compound in the provided search results |
Workflow for Cross-Validation
A cross-validation study would involve analyzing the same set of samples containing this compound by both HPLC and GC-MS and comparing the results. The following diagram illustrates a typical workflow for such a study.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in pharmaceuticals by gas chromatography. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Anesthetic Agents in Fisheries Research: Chlorobutanol vs. Leading Alternatives
For researchers and drug development professionals in aquaculture and fisheries science, the selection of an appropriate anesthetic agent is paramount for animal welfare and the integrity of experimental data. An ideal anesthetic should ensure rapid induction and recovery, possess a wide safety margin, and have minimal physiological impact. This guide provides a comprehensive comparison of the anesthetic effects of Chlorobutanol against three commonly used agents: MS-222 (Tricaine Methanesulfonate), Clove Oil (Eugenol), and 2-Phenoxyethanol. The information presented is collated from various scientific studies to aid in the informed selection of an anesthetic for aquatic research.
While historically used, this compound is now largely considered unsuitable for fish anesthesia due to its high toxicity, especially in smaller fish, and the highly variable and often unpredictable responses it elicits.[1] Reputable sources in fisheries science actively recommend against its use.[1] For instance, a study evaluating 16 different anesthetic chemicals found that this compound resulted in excessive induction or recovery times and, in some cases, mortality in rainbow trout.
In contrast, MS-222, Clove Oil, and 2-Phenoxyethanol have been more extensively studied and are more commonly employed in modern aquaculture and research. This guide will focus on providing a detailed, data-driven comparison of these three agents.
Comparative Anesthetic Efficacy
The following tables summarize quantitative data on the induction and recovery times for MS-222, Clove Oil, and 2-Phenoxyethanol at various concentrations and temperatures across different fish species, as reported in peer-reviewed literature.
Table 1: Anesthetic Efficacy of MS-222 (Tricaine Methanesulfonate)
| Fish Species | Concentration (mg/L) | Temperature (°C) | Induction Time (minutes) | Recovery Time (minutes) |
| Rainbow Trout (Oncorhynchus mykiss) | 100 | 10 | 2.5 | 5.8 |
| Channel Catfish (Ictalurus punctatus) | 150 | 23 | < 3 | 5 - 10 |
| Zebrafish (Danio rerio) | 168 | 28.5 | 1.5 | 2.5 |
| Atlantic Cod (Gadus morhua) | 50 | 8 | 3.5 | 8.2 |
| Asian Seabass (Lates calcarifer) | 150 | 28 | < 5 | < 5[2] |
| Yellow Catfish (Pelteobagrus fulvidraco) | 90-110 | Not Specified | < 3 | < 10[3] |
Note: The efficacy of MS-222 can be affected by water hardness and pH. It is an acidic compound and can lower the pH of the water, which may require buffering with sodium bicarbonate.[4]
Table 2: Anesthetic Efficacy of Clove Oil (Eugenol)
| Fish Species | Concentration (mg/L) | Temperature (°C) | Induction Time (minutes) | Recovery Time (minutes) |
| Rainbow Trout (Oncorhynchus mykiss) | 40 | 10 | 3.2 | 10.5 |
| Nile Tilapia (Oreochromis niloticus) | 90 | Not Specified | < 5 | < 5[5] |
| Far Eastern Catfish (Silurus asotus) | 500 | Not Specified | ~ 1 | Not Specified[6] |
| Red Pacu (Colossoma brachypomum) | 50-200 | Not Specified | Faster than MS-222 | Slower than MS-222[7] |
| Common Carp (Cyprinus carpio) | 40 | Not Specified | < 3 | ~ 4[8] |
Note: Clove oil is poorly soluble in water and is often mixed with ethanol to create a stock solution before being added to the anesthetic bath.
Table 3: Anesthetic Efficacy of 2-Phenoxyethanol
| Fish Species | Concentration (mL/L) | Temperature (°C) | Induction Time (minutes) | Recovery Time (minutes) |
| Rainbow Trout (Oncorhynchus mykiss) | 0.3 - 0.5 | 7, 13, 18 | 1.05 - 3.36 | 2.44 - 7.14[9] |
| Pearl Spot (Etroplus suratensis) | 0.6 | Not Specified | ~ 2.85 | ~ 2.48[10] |
| Silver Carp (Hypophthalmichthys molitrix) | 0.5 - 0.9 | Not Specified | Rapid | Lowest physiological impact |
| Munzur Trout (Salmo munzuricus) | 0.4 - 0.5 | 13, 18 | < 3 | < 10 |
Experimental Protocols
The following are generalized experimental protocols for the administration of fish anesthetics by immersion. Specific concentrations and durations will vary depending on the species, size, and water parameters.
General Anesthetic Induction Protocol
-
Preparation of Anesthetic Bath:
-
Prepare a stock solution of the chosen anesthetic. For clove oil, this typically involves dissolving it in ethanol (e.g., 1:9 ratio of clove oil to ethanol) to ensure proper dispersal in water.[1] MS-222 is water-soluble.
-
Add the appropriate volume of the stock solution to a designated anesthetic tank containing water of the same temperature and quality as the fish's holding tank.
-
Ensure thorough mixing of the anesthetic in the water. For MS-222, check and buffer the pH if necessary.[4]
-
-
Fish Transfer and Induction:
-
Carefully net and transfer the fish from the holding tank to the anesthetic bath.
-
Observe the fish closely and record the time to reach the desired stage of anesthesia. Common indicators include loss of equilibrium and cessation of response to tactile stimuli.
-
-
Monitoring:
-
Continuously monitor the fish's opercular movements (gill ventilation rate) to ensure it is not overly anesthetized.
-
-
Procedure:
-
Once the desired level of anesthesia is achieved, perform the intended procedure (e.g., weighing, tagging, surgery).
-
-
Recovery:
-
Immediately following the procedure, transfer the fish to a recovery tank with clean, well-aerated water of the same temperature.
-
Monitor the fish until it regains normal swimming behavior and equilibrium. Record the recovery time.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflow for fish anesthesia experiments.
Caption: Experimental workflow for fish anesthesia.
Caption: Decision logic for selecting a fish anesthetic.
Conclusion
Based on the available scientific literature, this compound is not a recommended anesthetic for use in fish due to significant concerns about its toxicity and unpredictable effects.[1] Researchers and professionals in drug development are strongly advised to consider more reliable and safer alternatives.
MS-222 is a widely used and effective anesthetic, although its acidic nature requires careful water quality management.[4] Clove oil is a popular, natural alternative that is effective at low concentrations, though recovery times can be longer.[7] 2-Phenoxyethanol also serves as a viable option with a good balance of induction and recovery times.[9][10]
The choice of anesthetic should be made on a case-by-case basis, considering the specific fish species, experimental objectives, and environmental conditions. The data and protocols provided in this guide aim to facilitate an informed decision-making process, promoting both the welfare of the research animals and the quality of the scientific outcomes.
References
- 1. ccac.ca [ccac.ca]
- 2. researchgate.net [researchgate.net]
- 3. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 4. Anesthesia Induction and Monitoring in Fish - WSAVA 2019 Congress - VIN [vin.com]
- 5. trjfas.org [trjfas.org]
- 6. Determining the appropriate concentration of an anesthetic mixture in three different fish species with the PROMETHEE decision model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 9. scholars.unh.edu [scholars.unh.edu]
- 10. researchgate.net [researchgate.net]
Chlorobutanol: A Comparative Analysis of its Efficacy Against Fungal and Bacterial Contamination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic preservation, chlorobutanol stands as a well-established agent, valued for its dual antibacterial and antifungal properties. This guide provides a comprehensive comparison of this compound's efficacy in preventing fungal versus bacterial contamination, supported by experimental data. It further contextualizes its performance against other common preservatives, offering a data-driven perspective for formulation development and research applications.
At a Glance: this compound's Antimicrobial Spectrum
This compound demonstrates a broad spectrum of antimicrobial activity, though its efficacy varies between different classes of microorganisms. Generally, it is more effective against bacteria than fungi, as indicated by lower Minimum Inhibitory Concentrations (MICs) for bacterial species.
Quantitative Efficacy: A Comparative Look
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common bacterial and fungal contaminants. For context, the MIC values of other widely used preservatives—benzyl alcohol, methylparaben, and benzalkonium chloride—are also presented. Lower MIC values indicate greater antimicrobial potency.
| Microorganism | This compound (µg/mL) | Benzyl Alcohol (µg/mL) | Methylparaben (µg/mL) | Benzalkonium Chloride (µg/mL) |
| Bacteria | ||||
| Escherichia coli (Gram-negative) | 1250[1] | 1500 | 6600 | 44 |
| Pseudomonas aeruginosa (Gram-negative) | 1250[1] | 18500 | 26300 | 83 |
| Staphylococcus aureus (Gram-positive) | 1250[1] | 100 | 13100 | 3.5 |
| Fungi | ||||
| Candida albicans (Yeast) | 2500[1] | 23100 | 13100 | N/A |
| Aspergillus niger (Mold) | 2500[1] | 46200 | 6600 | N/A |
N/A: Data not available in the reviewed sources.
Key Observations:
-
Bacteria vs. Fungi: this compound is demonstrably more potent against the tested bacteria than the fungi, with MIC values being half for bacteria compared to fungi.[1]
-
Gram-Positive vs. Gram-Negative: While the provided data shows the same MIC for E. coli (Gram-negative) and S. aureus (Gram-positive), some sources suggest a generally higher efficacy against Gram-positive bacteria.
-
Comparison with Other Preservatives:
-
Benzyl Alcohol: this compound shows greater efficacy against P. aeruginosa, C. albicans, and A. niger compared to benzyl alcohol. However, benzyl alcohol is significantly more potent against S. aureus.
-
Methylparaben: this compound is more effective against P. aeruginosa and C. albicans than methylparaben. Conversely, methylparaben is more potent against E. coli, S. aureus, and A. niger.
-
Benzalkonium Chloride: Benzalkonium chloride exhibits significantly lower MIC values against all tested bacteria, indicating a much higher potency in this regard compared to this compound.
-
Mechanism of Action
This compound's antimicrobial activity stems from its ability to disrupt the cellular integrity of microorganisms. It acts as a detergent, targeting the lipid structure of the cell membrane. This disruption increases the permeability of the cell, leading to the leakage of essential intracellular components and ultimately, cell lysis.[2]
Experimental Protocols
The evaluation of a preservative's efficacy is crucial for ensuring the safety and stability of pharmaceutical and cosmetic products. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial preservatives.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.
Protocol:
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilutions: The preservative (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. A positive control (microorganism in broth without preservative) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the preservative at which there is no visible turbidity (growth) in the well.
Preservative Effectiveness Test (PET) - USP <51>
The United States Pharmacopeia (USP) General Chapter <51> provides a standardized method to assess the effectiveness of antimicrobial preservatives in aqueous-based products.
Protocol:
-
Product Categories: Products are categorized based on their route of administration (e.g., parenteral, ophthalmic, oral, topical).
-
Test Organisms: A panel of specified microorganisms is used, including Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Inoculation: Separate portions of the product are inoculated with a standardized suspension of each test organism to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.
-
Incubation: The inoculated containers are incubated at 22.5 ± 2.5°C.
-
Sampling and Enumeration: Samples are withdrawn from each container at specified intervals (typically 7, 14, and 28 days). The number of viable microorganisms in each sample is determined by plate count.
-
Acceptance Criteria: The preservative is deemed effective if the concentration of viable bacteria is reduced by a specified log reduction from the initial inoculum by day 14 and remains at or below this level through day 28. For yeast and mold, there should be no increase from the initial calculated concentration. The specific log reduction requirements vary depending on the product category.
Visualizing Experimental Workflows
To better understand the logical flow of the Preservative Effectiveness Test, the following diagram illustrates the key steps involved.
References
A Comparative Analysis of Chlorobutanol and Benzyl Alcohol as Pharmaceutical Preservatives
In the formulation of multi-dose pharmaceutical products, the inclusion of antimicrobial preservatives is critical to prevent microbial contamination and ensure patient safety. Among the commonly used preservatives, Chlorobutanol and benzyl alcohol are two prominent options. This guide provides a detailed comparative study of these two preservatives, drawing upon experimental data to evaluate their efficacy, stability, and safety profiles. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and benzyl alcohol is essential for their appropriate application in pharmaceutical formulations.
| Property | This compound | Benzyl Alcohol |
| Chemical Name | 1,1,1-Trichloro-2-methyl-2-propanol | Phenylmethanol |
| Molecular Formula | C4H7Cl3O | C7H8O |
| Molecular Weight | 177.46 g/mol | 108.14 g/mol |
| Appearance | White, crystalline powder with a camphoraceous odor | Colorless liquid with a faint, aromatic odor |
| Solubility | Slightly soluble in water; freely soluble in alcohol, ether, and chloroform | Sparingly soluble in water; miscible with alcohol, ether, and chloroform |
| Typical Concentration | Up to 0.5% w/v[1][2][3] | Up to 2.0% v/v[4] |
Antimicrobial Efficacy
The primary function of a preservative is to inhibit microbial growth. The effectiveness of both this compound and benzyl alcohol is influenced by factors such as pH and the type of microorganism.
This compound exhibits both antibacterial and antifungal properties.[1][3] Its antimicrobial activity is bacteriostatic in nature and is significantly more potent in acidic conditions, with a considerable reduction in efficacy at a pH above 5.5.[1]
Benzyl alcohol is also a bacteriostatic agent effective against gram-positive bacteria, and to a lesser extent, some fungi and yeasts.[4] Similar to this compound, its efficacy is pH-dependent, with optimal activity observed at a pH below 5 and a significant decrease in activity above pH 8.[4]
While direct comparative studies are limited, a study by Karabit et al. (1986) reported that a 1% solution of benzyl alcohol demonstrated greater antimicrobial activity against Gram-negative bacteria compared to Gram-positive bacteria or fungi.[1] Another study noted that a combination of this compound and benzyl alcohol can exhibit synergistic effects, particularly against fungi.[1]
Table 1: Summary of Antimicrobial Activity
| Feature | This compound | Benzyl Alcohol |
| Spectrum of Activity | Antibacterial and antifungal[1][3] | Primarily bacteriostatic, with some antifungal activity[4] |
| Mechanism of Action | Disrupts the lipid structure of the cell membrane, leading to increased permeability and cell lysis.[5] | Disrupts the microbial cell membrane and interferes with essential cellular processes.[6] |
| Optimal pH | < 5.5[1] | < 5[4] |
| Typical Effective Concentration | 0.5% w/v[1][2][3] | 0.9% - 2.0% v/v[4][6] |
Stability Profile
The chemical stability of a preservative is crucial for maintaining its efficacy throughout the product's shelf life.
This compound is known to be unstable in aqueous solutions, particularly at neutral to alkaline pH.[7] It undergoes hydrolysis, which is catalyzed by hydroxide ions.[7] The half-life of this compound at 25°C is estimated to be 90 years at pH 3, but this dramatically decreases to 3 months at pH 7.5.[7] It is also volatile and can be lost through sorption into plastic containers and rubber stoppers.[1]
Benzyl alcohol is slowly oxidized in the presence of air to benzaldehyde and benzoic acid.[4] This process can be accelerated by heat and light. Aqueous solutions of benzyl alcohol can be sterilized by autoclaving, although this may lead to the formation of some benzaldehyde.[4]
Table 2: Stability Comparison
| Factor | This compound | Benzyl Alcohol |
| pH Stability | Stable in acidic pH; degrades in neutral and alkaline conditions.[7] | More stable over a wider pH range but can oxidize. |
| Thermal Stability | Susceptible to degradation at elevated temperatures. | Can be autoclaved, but some oxidation may occur.[4] |
| Light Stability | Not specified in the provided results. | Should be protected from light to prevent oxidation.[4] |
| Compatibility with Packaging | Incompatible with certain plastics and rubber stoppers due to sorption.[1] | Can be incompatible with some plastics; glass or polypropylene containers are recommended.[4] |
Safety and Toxicity
The safety profile of a preservative is of paramount importance, as it will be administered to patients.
This compound has been associated with eye irritation, and at a concentration of 0.5% w/v, it has been shown to cause corneal surface damage in animal studies.[1] While widely used in ophthalmic preparations, reports of adverse reactions are relatively few.[1] The lethal human dose is estimated to be in the range of 50-500 mg/kg.
Benzyl alcohol is generally considered safe at concentrations up to 2% w/v in injectable formulations for adults.[8] However, it has been associated with "gasping syndrome," a fatal condition in neonates, and its use in this patient population is contraindicated.[8] It can also cause skin and eye irritation at higher concentrations.[9]
Table 3: Safety Profile Comparison
| Aspect | This compound | Benzyl Alcohol |
| Primary Safety Concerns | Potential for eye irritation and corneal damage.[1] | "Gasping syndrome" in neonates; potential for irritation.[8] |
| Regulatory Status | Included in the FDA Inactive Ingredients Guide for various routes of administration.[1] | Widely approved for use in pharmaceuticals and cosmetics, with concentration limits.[4][10] |
| Patient Population Restrictions | Caution in ophthalmic use. | Contraindicated in neonates.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for evaluating these preservatives.
Antimicrobial Effectiveness Testing (USP <51>)
This test evaluates the efficacy of a preservative system against a panel of challenge microorganisms.
Caption: Workflow for USP <51> Antimicrobial Effectiveness Testing.
Methodology:
-
Preparation of Inocula: Standardized cultures of Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis are prepared to a concentration of approximately 1 x 10^8 CFU/mL.[6]
-
Inoculation of Product: The product is inoculated with a small volume (0.5% to 1.0%) of one of the microbial suspensions to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.[11] This is done for each microorganism in a separate container.
-
Incubation: The inoculated containers are incubated at 20-25°C for 28 days.[3]
-
Enumeration: Aliquots are removed at specified intervals (typically 7, 14, and 28 days) and the number of viable microorganisms is determined using plate count methods.[3]
-
Evaluation: The log reduction in microbial concentration from the initial count is calculated and compared against the acceptance criteria outlined in the USP General Chapter <51>.[11] For bacteria, a 1.0 log reduction by day 7 and a 3.0 log reduction by day 14 with no further increase is generally required for parenteral products. For yeast and mold, there should be no increase from the initial count.
Stability-Indicating HPLC Method for this compound
This method is used to quantify this compound in a formulation and to detect any degradation products.
Caption: Workflow for Stability-Indicating HPLC Analysis of this compound.
Methodology:
-
Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector is used. A common column choice is an Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5μm).[10]
-
Mobile Phase: A mobile phase consisting of a mixture of 15 mM phosphate buffer (pH 3.0) and methanol is used in a gradient elution mode.
-
Detection: The eluent is monitored at a wavelength of 210 nm.
-
Sample Preparation: Standard solutions of this compound and samples of the formulation are prepared in a suitable diluent.
-
Analysis: The prepared solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded. The method is validated for linearity, accuracy, precision, and specificity according to ICH guidelines. Forced degradation studies are performed to ensure the method is stability-indicating.
Gas Chromatography (GC) Method for Benzyl Alcohol
This method is suitable for the quantification of benzyl alcohol in pharmaceutical preparations.
Caption: Workflow for Gas Chromatography Analysis of Benzyl Alcohol.
Methodology:
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. A capillary column such as a DB-624 (30 m × 0.53 mm, 3 µm) is suitable.[2]
-
Carrier Gas: Nitrogen is typically used as the carrier gas at a constant flow rate.[2]
-
Temperature Program: The oven temperature is programmed to ensure adequate separation of benzyl alcohol from other components in the sample matrix.
-
Sample Preparation: Standard solutions of benzyl alcohol and samples of the formulation are prepared in an appropriate solvent, such as methanol.[4]
-
Analysis: A small volume of the prepared solution is injected into the GC. The retention time and peak area of benzyl alcohol are used for quantification. The method should be validated for specificity, linearity, accuracy, and precision.
Conclusion
Both this compound and benzyl alcohol are effective antimicrobial preservatives with distinct advantages and disadvantages. The choice between them depends on the specific requirements of the pharmaceutical formulation.
This compound is a potent preservative, but its use is limited by its instability in neutral to alkaline conditions and its potential for eye irritation. It is a suitable choice for acidic formulations where its stability is enhanced.
Benzyl alcohol offers a broader effective pH range and is generally well-tolerated in adults. However, its contraindication in neonates is a significant limitation. Its susceptibility to oxidation also necessitates careful formulation and packaging considerations.
Ultimately, the selection of a preservative requires a thorough evaluation of the drug product's characteristics, including its pH, route of administration, target patient population, and packaging components. The experimental data and protocols presented in this guide provide a foundation for making a scientifically sound decision.
References
- 1. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. arlok.com [arlok.com]
- 4. scispace.com [scispace.com]
- 5. Comparison of Compendial Antimicrobial Effectiveness Tests: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INTERACTION OF PRESERVATIVES WITH MACROMOLECULES. V. BINDING OF this compound, BENZYL ALCOHOL, AND PHENYLETHYL ALCOHOL BY NONIONIC AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. View of The Oxidation of Benzyl Alcohol by the Three Isomeric Nitrochlorbenzenes [journals.indianapolis.iu.edu]
- 8. chemcomplex.com [chemcomplex.com]
- 9. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form | Bentham Science [eurekaselect.com]
- 10. njccwei.com [njccwei.com]
- 11. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and this compound in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Preservative Stability Showdown: A Comparative Guide for Formulation Scientists
For researchers, scientists, and drug development professionals, selecting the right preservative is a critical decision that directly impacts the stability, safety, and shelf-life of pharmaceutical products. This guide provides an objective comparison of the stability of chlorobutanol against common alternatives in various formulation matrices, supported by experimental data and detailed methodologies.
At a Glance: Key Stability Attributes of Common Preservatives
The stability of a preservative is not an intrinsic property but is heavily influenced by the formulation's matrix, including its pH, the presence of other excipients, and the storage conditions. Below is a comparative overview of this compound and its alternatives.
| Preservative | Optimal pH Range for Stability | Key Instabilities | Incompatibilities |
| This compound | Acidic (Stable at pH 3)[1] | Unstable at alkaline pH[1], volatile, heat-sensitive (degrades during autoclaving)[2], sensitive to light and oxidation. | Plastics (e.g., polyethylene), rubber stoppers, bentonite, magnesium trisilicate.[2] |
| Benzyl Alcohol | Acidic to Neutral (up to pH 8) | Prone to oxidation (forms benzaldehyde and benzoic acid)[3], can be sensitive to light. | Polysorbates and other non-ionic surfactants can reduce its antimicrobial activity. |
| Parabens (Methyl, Propyl) | Broad range (pH 4-8) | Susceptible to hydrolysis at pH values above 7, potentially forming p-hydroxybenzoic acid. | Non-ionic surfactants (e.g., polysorbates) and some polymers can reduce efficacy through micellar binding. |
| Phenoxyethanol | Broad range (pH 3-10) | Generally stable, but can be sensitive to oxidation. | Activity can be reduced by interaction with non-ionic surfactants. |
Quantitative Stability Data: A Comparative Analysis
Direct, side-by-side quantitative stability data for preservatives under identical stress conditions is limited in publicly available literature. The following tables summarize available data from various studies to provide a comparative perspective. Disclaimer: The data presented below is collated from different sources and may not be directly comparable due to variations in experimental conditions.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C [1]
| pH | Half-life |
| 3 | 90 years |
| 7.5 | 0.23 years (approximately 3 months) |
Table 2: Thermal Degradation of this compound in Aqueous Solution [1]
| Temperature | Time | Percent Degradation |
| 80°C | 5 days | 47.5% |
Table 3: General Stability of Common Preservatives under Forced Degradation Conditions
| Stress Condition | This compound | Benzyl Alcohol | Parabens | Phenoxyethanol |
| Acid Hydrolysis (e.g., 0.1N HCl, elevated temp.) | Relatively stable | Generally stable | Generally stable | Generally stable |
| Alkaline Hydrolysis (e.g., 0.1N NaOH, elevated temp.) | Significant degradation | Stable | Significant hydrolysis | Stable |
| Oxidative Stress (e.g., 3% H₂O₂, room temp.) | Susceptible to degradation | Susceptible to oxidation | Can undergo oxidation | Susceptible to oxidation |
| Thermal Stress (e.g., 60-80°C) | Significant degradation/volatilization | Can oxidize | Generally stable | Generally stable |
| Photostability (ICH Q1B conditions) | Potentially unstable | Can degrade | Generally stable | Can degrade |
Experimental Protocols
Accurate assessment of preservative stability is paramount. The following are detailed methodologies for key experiments.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the intact preservative from its degradation products, allowing for accurate quantification of its stability over time.
Objective: To develop and validate a method for the simultaneous determination of this compound, benzyl alcohol, methylparaben, and propylparaben in a pharmaceutical formulation.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm for this compound and benzyl alcohol, and 254 nm for parabens.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to understand the intrinsic stability of a preservative and to ensure the analytical method is stability-indicating.
Protocol:
-
Preparation of Samples: Prepare solutions of the preservative in the relevant formulation matrix.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the sample to 80°C for 48 hours.
-
Photodegradation: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.
Antimicrobial Effectiveness Testing (AET) - USP <51>
This test evaluates the effectiveness of the preservative system in preventing microbial growth.
Test Organisms:
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
Procedure:
-
Inoculation: Inoculate separate containers of the formulation with a standardized culture of each test organism to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation: Incubate the inoculated containers at 20-25°C.
-
Sampling and Plating: At specified intervals (typically 7, 14, and 28 days), withdraw samples and determine the number of viable microorganisms using standard plate count methods.
-
Acceptance Criteria: The preservative is effective if there is a significant reduction in the microbial count over the test period, as defined by the USP criteria for the specific product category. For ophthalmic products (Category 1), the criteria for bacteria are a not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days. For yeast and mold, there should be no increase from the initial count at 7, 14, and 28 days.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
References
A Comparative Analysis of the Cytotoxicity of Chlorobutanol and Parabens
For Immediate Release
[City, State] – A comprehensive review of available scientific literature reveals distinct cytotoxic profiles for the widely used pharmaceutical preservatives, Chlorobutanol and parabens. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative understanding of their effects on cell viability and the underlying mechanisms of toxicity.
Executive Summary
This compound primarily exerts its cytotoxic effects through the disruption of cell membrane integrity, leading to cell lysis. In contrast, parabens induce cytotoxicity through more complex mechanisms, including the induction of apoptosis via mitochondrial pathways and cell cycle arrest. Generally, the cytotoxic potential of parabens increases with the length of their alkyl chain. Direct comparative studies indicate that at commonly used concentrations, the toxicity ranking of several preservatives is as follows: Thimerosal > Benzalkonium chloride > this compound > Methylparaben > Sodium Perborate.[1][2]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic effects of this compound and various parabens from available studies. It is important to note that direct comparisons are limited by the use of different cell lines and experimental conditions across studies.
| Preservative | Cell Line | Assay | Concentration | Cytotoxicity (% of control) | Reference |
| This compound (Cbl) | Human Corneal Epithelial (HCE) | Not Specified | 0.25% | ~50-86% | [1][2] |
| Human Conjunctival Epithelial (CCC) | Not Specified | 0.25% | ~50-86% | [1][2] | |
| Methylparaben (MP) | Human Corneal Epithelial (HCE) | Not Specified | 0.01% | ~30-76% | [1][2] |
| Human Conjunctival Epithelial (CCC) | Not Specified | 0.01% | ~30-76% | [1][2] | |
| Human Dermal Fibroblasts (A431) | MTT | IC50 | 7.05 mM | [3] | |
| Human Dermal Fibroblasts (A431) | NRU | IC50 | 5.10 mM | [3] | |
| Propylparaben (PrPB) | Human Dermal Fibroblasts (CCD-1136Sk) | MTT & NRU | IC50 | More toxic than Methylparaben | [4][5] |
| Ethylparaben | Human Placental (BeWo) | MTS | Dose-dependent decrease in viability | N/A | [6] |
| Butylparaben (BuP) | Fish and Human cell lines | Not Specified | EC50 | More toxic than Propylparaben | [7] |
| Benzylparaben (BeP) | Fish and Human cell lines | Not Specified | EC50 | Most toxic among tested parabens | [7] |
Note: IC50 is the concentration of a substance that inhibits a biological or biochemical function by 50%. EC50 is the concentration of a drug that gives a half-maximal response. A lower IC50/EC50 value indicates higher cytotoxicity.
Mechanisms of Cytotoxicity
This compound: Membrane Disruption and Cell Lysis
The primary mechanism of this compound's cytotoxicity is its ability to disrupt the lipid structure of the cell membrane. This increases membrane permeability, leading to cell lysis. This direct physical action on the cell membrane is a key differentiator from the more nuanced mechanisms of parabens.
Parabens: Apoptosis, Cell Cycle Arrest, and Mitochondrial Dysfunction
Parabens exhibit a more complex cytotoxic profile that involves intracellular signaling pathways. Their cytotoxicity is generally observed to increase with the length of the alkyl ester chain (e.g., Butylparaben > Propylparaben > Ethylparaben > Methylparaben).[7] Key mechanisms include:
-
Induction of Apoptosis: Parabens have been shown to trigger programmed cell death (apoptosis). This is often mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as Caspase-3.[6][8][9][10][11][12]
-
Cell Cycle Arrest: Some parabens can cause cells to halt their progression through the cell cycle, preventing proliferation.[6][11]
-
Mitochondrial Dysfunction: Parabens can disrupt the mitochondrial membrane potential, a key indicator of cell health, and increase the production of reactive oxygen species (ROS), leading to oxidative stress.[8][10][13][14][15][16]
Experimental Protocols
A common method for assessing the cytotoxicity of these preservatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound or parabens for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][18][19][20]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[17][21]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 500-600 nm.[17] The intensity of the color is proportional to the number of viable cells.
Visualizing the Mechanisms
To better illustrate the cytotoxic pathways, the following diagrams are provided.
References
- 1. Comparative Toxicity of Preservatives on Immortalized Corneal and Conjunctival Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of co-exposure to methyl paraben and dibutyl phthalate on cell line derived from human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ros.edu.pl [ros.edu.pl]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Ethylparaben induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitized methyl paraben induces apoptosis via caspase dependent pathway under ambient UVB exposure in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ethylparaben induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed | MDPI [mdpi.com]
- 14. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrial Membrane Disrupting Molecules for Selective Killing of Senescent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT (Assay protocol [protocols.io]
Evaluating the performance of different analytical columns for Chlorobutanol separation
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient separation of chlorobutanol, a widely used preservative in pharmaceutical formulations, is critical for quality control and stability testing. The choice of analytical column plays a pivotal role in achieving optimal separation performance. This guide provides a comprehensive comparison of different analytical columns for this compound analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data from published studies.
High-Performance Liquid Chromatography (HPLC) Columns
Reverse-phase HPLC is a common and effective method for the determination of this compound. The performance of different C18 columns is compared below.
Data Presentation: HPLC Column Performance
| Column | Particle Size (µm) | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Reference |
| Octadecylsilane (C18) | 10 | - | Methanol:Water (50:50) | - | UV at 210 nm | K' = 4.1 | - | [1][2] |
| Agilent Zorbax Eclipse XDB C18 | 3.5 | 75 mm x 3.0 mm | - | - | 206 nm (PDA) | - | 0.86 | [3] |
| Dima C18 | 5 | 250 mm x 4.6 mm | 40% Acetonitrile - 60% Sodium Dihydrogen Phosphate Buffer (0.1%, pH 4.5) | 1.0 | UV at 254 nm | Not Specified | - | [4] |
Note: K' refers to the capacity factor. A higher K' indicates stronger retention.
Experimental Protocols: HPLC Analysis
Method 1: Octadecylsilane Column
-
Mobile Phase: A mixture of methanol and water in a 50:50 ratio.[1][2]
-
Detection: UV absorption at 210 nm.[1]
-
Sample Preparation: For ophthalmic ointments, a suitable extraction procedure would be required to isolate the this compound from the matrix. Aqueous solutions may be directly injected after appropriate dilution.
-
Analysis: The method was found to be stability-indicating, with standard curves showing linearity and an average recovery of 99.4%.[1][2]
Method 2: Agilent Zorbax Eclipse XDB C18
-
Column: Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5 µm).[3]
-
Detection: Photodiode Array (PDA) detector at 206 nm.[3]
-
Validation: The method was validated according to ICH guidelines, with linearity confirmed in the range of 2.89 - 24.4 µg/mL for this compound.[3]
Method 3: Dima C18 Column
-
Column: Dima C18 column (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: 40% acetonitrile and 60% buffered saline solution (0.1% sodium dihydrogen phosphate, pH 4.5).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: UV at 254 nm.[4]
Gas Chromatography (GC) Columns
Gas chromatography is another widely used technique for the determination of this compound, particularly for its ability to separate volatile compounds.[5][6]
Data Presentation: GC Column Performance
Numerous GC columns have been found to be useful for the separation of this compound from its degradation products.[5] While specific performance data for a direct comparison is limited in the provided search results, the following outlines a general approach and column type.
| Column Type | Stationary Phase Example | Key Advantages | Reference |
| Fused-Silica Capillary Column | Trifluoropropyl methyl silicone (e.g., DB-210) | Good resolution, inertness, and stability. | [7] |
Experimental Protocols: GC Analysis
A general gas chromatographic procedure for this compound determination has been developed and proven effective for various pharmaceutical preparations.[5]
-
Column: A fused-silica capillary column, such as one chemically bonded with trifluoropropyl methyl silicone, is a suitable choice.[7]
-
Injection: Both on-column and split-splitless injection techniques can be used.[7]
-
Detector: An electron capture detector (ECD) is recommended for its high sensitivity to halogenated compounds like this compound.[7]
-
Internal Standard: For quantitative analysis, an internal standard such as cyclohexanol, camphor, or menthol can be used.[5]
-
Quantification: Peak heights or areas relative to the internal standard are used to calculate the concentration of this compound.[5]
Visualization of Experimental Workflow and Logic
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound.
Logic for Selecting an Analytical Column
Caption: Key performance criteria for selecting an analytical column.
References
- 1. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Ophthalmie Ointments and Aqueous Solutions by Reverse-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 5. Determination of this compound in pharmaceuticals by gas chromatography. | Semantic Scholar [semanticscholar.org]
- 6. Determination of this compound in pharmaceuticals by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
